(2,2-Dimethylazetidin-3-yl)methanol
説明
特性
CAS番号 |
2803862-73-7 |
|---|---|
分子式 |
C6H13NO |
分子量 |
115.17 g/mol |
IUPAC名 |
(2,2-dimethylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(2)5(4-8)3-7-6/h5,7-8H,3-4H2,1-2H3 |
InChIキー |
OINJJDUXGDGROO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CN1)CO)C |
製品の起源 |
United States |
Structural and Synthetic Paradigms of (2,2-Dimethylazetidin-3-yl)methanol in Modern Drug Discovery
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to conformationally restricted, sp³-rich architectures is a defining evolution in contemporary medicinal chemistry. At the vanguard of this shift are azetidines—four-membered nitrogenous heterocycles that offer a unique balance of metabolic stability and vectoral precision. This technical whitepaper provides an in-depth analysis of (2,2-Dimethylazetidin-3-yl)methanol , a highly specialized, sterically hindered building block. By dissecting its structural anatomy, detailing its self-validating synthetic protocols, and mapping its pharmacokinetic utility, this guide serves as a definitive resource for drug development professionals seeking to leverage advanced sp³ scaffolds.
The Azetidine Renaissance: Strain and Stability
Historically, the incorporation of four-membered heterocycles was hindered by synthetic intractability and concerns over chemical instability. However, azetidines have emerged as vital motifs in drug discovery due to their unique physicochemical profiles, including high ring strain, sp³-rich character, and conformational rigidity[1].
The reactivity and stability of the azetidine ring are dictated by its considerable ring strain of approximately 25.4 kcal/mol. This places it perfectly between highly reactive, difficult-to-handle aziridines (27.7 kcal/mol) and relatively unreactive pyrrolidines (5.4 kcal/mol)[2]. This "Goldilocks" level of strain allows the azetidine core to remain stable under physiological conditions while offering unique geometric vectors for target engagement. Today, several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity[1].
Structural Anatomy & Physicochemical Profiling
(2,2-Dimethylazetidin-3-yl)methanol represents a highly engineered iteration of the basic azetidine scaffold. It combines the rigid, strained core with two critical functional modifications: a gem-dimethyl group at the C2 position and a hydroxymethyl group at the C3 position.
Quantitative Data Summary
The fundamental chemical identifiers and predicted physicochemical properties of this scaffold are summarized below[3],[4]:
| Property | Value | Structural Implication |
| Molecular Formula | C₆H₁₃NO | High fraction of sp³ carbons (Fsp³ = 1.0). |
| Monoisotopic Mass | 115.09972 Da | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| CAS Number | 2803862-73-7 | Unique registry indicating recent commercial/synthetic isolation. |
| SMILES | CC1(C(CN1)CO)C | Highlights the gem-dimethyl adjacent to the secondary amine. |
| InChIKey | OINJJDUXGDGROO-UHFFFAOYSA-N | Standardized structural identifier for database querying. |
The Causality of Structural Modifications
-
The gem-Dimethyl Group (C2): Placing two methyl groups directly adjacent to the basic nitrogen serves a dual purpose. First, it slightly lowers the basicity (pKa) of the amine via steric hindrance, which can improve membrane permeability. More importantly, it provides intense steric shielding to the α-carbon. This shielding effectively blocks oxidative N-dealkylation by hepatic Cytochrome P450 (CYP450) enzymes, a common metabolic liability in cyclic amines.
-
The Hydroxymethyl Group (C3): The -CH₂OH appendage acts as a highly directional hydrogen bond donor and acceptor. Because the azetidine ring is conformationally rigid, the spatial trajectory of this hydroxyl group is locked, reducing the entropic penalty upon binding to a target kinase or receptor pocket.
Caption: Logical mapping of structural features to their pharmacokinetic and pharmacodynamic outcomes.
Experimental Methodology: Synthesis & Validation
Synthesizing highly substituted four-membered rings is notoriously difficult due to the enthalpic penalty of ring closure. While modern photochemical methods (such as visible-light-mediated [2+2] cycloadditions) are gaining traction[5],[2], the most robust and scalable method relies on the Thorpe-Ingold (gem-dialkyl) effect .
The presence of the gem-dimethyl groups on a linear 1,3-amino alcohol precursor compresses the internal bond angle between the reactive centers. This pre-organization drastically lowers the activation energy required for cyclization, turning an otherwise sluggish reaction into a high-yielding process.
Protocol: Synthesis via Base-Promoted Intramolecular Cyclization
Objective: Construct the azetidine core from a linear N-protected 1,3-amino alcohol while preserving the C3 stereocenter.
Step 1: Selective Activation of the Primary Alcohol
-
Procedure: Dissolve the N-Boc protected linear precursor (e.g., N-Boc-3-amino-3-methyl-2-(hydroxymethyl)butan-1-ol) in anhydrous dichloromethane (DCM). Cool to 0°C under an inert argon atmosphere. Add 1.5 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl).
-
Causality: MsCl selectively converts the less sterically hindered primary alcohol into a highly reactive mesylate leaving group, preparing the molecule for intramolecular nucleophilic attack. The 0°C temperature prevents unwanted side reactions, such as elimination.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the polar alcohol spot disappears. ¹H-NMR of the crude intermediate will show a sharp new singlet at ~3.0 ppm, confirming the incorporation of the mesylate methyl group.
Step 2: Intramolecular N-Alkylation (Ring Closure)
-
Procedure: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF). Introduce 2.0 equivalents of potassium tert-butoxide (KOtBu) and heat the mixture to 65°C (reflux) for 12 hours.
-
Causality: The strong, bulky base deprotonates the carbamate nitrogen. Driven by the steric compression of the gem-dimethyl groups (Thorpe-Ingold effect), the nitrogen nucleophile rapidly attacks the mesylated carbon, ejecting the mesylate and forming the strained 4-membered ring.
-
Self-Validation: Isolate the product via silica gel chromatography. ¹H-NMR is critical here: the disappearance of the linear alkyl protons and the emergence of highly shielded, strained ring protons (typically shifting upfield to 3.5–4.2 ppm) definitively confirms azetidine formation.
Step 3: Global Deprotection
-
Procedure: Treat the N-Boc azetidine with a 4M solution of HCl in dioxane at room temperature for 2 hours. Concentrate in vacuo to yield the hydrochloride salt of (2,2-Dimethylazetidin-3-yl)methanol.
-
Causality: Acidic cleavage cleanly removes the Boc group as gaseous isobutylene and CO₂, leaving no heavy byproducts. Forming the HCl salt stabilizes the volatile and basic free amine for long-term storage.
Caption: Step-by-step synthetic workflow for the construction of the (2,2-Dimethylazetidin-3-yl)methanol scaffold.
Applications in Fragment-Based Drug Discovery (FBDD)
The integration of alkyl azetidines into medicinal chemistry campaigns has proven to be highly lucrative. They are frequently utilized as bioisosteres for larger, more lipophilic rings like piperidines or morpholines.
When (2,2-Dimethylazetidin-3-yl)methanol is grafted onto a larger Active Pharmaceutical Ingredient (API), the gem-dimethyl group acts as a metabolic shield, significantly extending the drug's half-life in vivo. Furthermore, the hydroxymethyl group provides an ideal synthetic handle for late-stage functionalization. For instance, it can be converted into a fluoromethyl group to modulate lipophilicity, or it can be utilized as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers, leveraging the azetidine's rigid geometry to precisely orient the E3 ligase ligand[5].
Ultimately, the strategic deployment of highly substituted, sp³-rich scaffolds like (2,2-Dimethylazetidin-3-yl)methanol enables drug developers to navigate the complex multi-parameter optimization required to bring next-generation therapeutics to the clinic.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL:[Link][1]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link][5]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link][2]
-
(2,2-dimethylazetidin-3-yl)methanol (C6H13NO) - PubChemLite Source: Université du Luxembourg / PubChemLite URL:[Link][3]
-
Overview - ECHA CHEM: (2,2-dimethylazetidin-3-yl)methanol Source: European Chemicals Agency (ECHA) URL:[Link][4]
Sources
Spectroscopic Profiling of (2,2-Dimethylazetidin-3-yl)methanol: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, sterically constrained sp3 -rich building blocks are highly sought after to improve the pharmacokinetic profiles of drug candidates. (2,2-Dimethylazetidin-3-yl)methanol represents a prime example of such a scaffold. The incorporation of the four-membered azetidine ring alters the basicity ( pKa ) and metabolic stability of parent molecules, while the gem-dimethyl groups provide steric shielding. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative, self-validating framework for the spectroscopic characterization (NMR, HRMS, and FTIR) of this specific building block.
Structural and Physicochemical Grounding
Before initiating any spectroscopic workflow, it is critical to establish the fundamental physicochemical parameters of the analyte. The unique structural feature of this molecule is the chiral center at C3, which breaks the plane of symmetry and profoundly impacts the magnetic resonance data.
-
CAS Registry Number: 2803862-73-7 1
-
Molecular Formula: C6H13NO 1
-
Monoisotopic Mass: 115.09972 Da 2
-
SMILES: CC1(C(CN1)CO)C2
Analytical workflow for the structural validation of (2,2-Dimethylazetidin-3-yl)methanol.
Experimental Methodologies: Self-Validating Protocols
To ensure absolute trustworthiness in structural elucidation, the following protocols are designed with built-in causality and validation steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: Deuterated chloroform ( CDCl3 ) is selected as the primary solvent. However, azetidines are basic and can exhibit severe line broadening due to intermediate exchange rates of the -NH and -OH protons.
-
Protocol:
-
Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v TMS.
-
Acquire 1H NMR at 400 MHz (16 scans, D1 = 1.5 s). Acquire 13C NMR at 100 MHz using WALTZ-16 decoupling to collapse proton-carbon J-couplings into sharp singlets.
-
Self-Validation Step ( D2O Shake): To definitively assign the exchangeable heteroatom protons, add one drop of Deuterium Oxide ( D2O ) to the NMR tube, shake vigorously, and re-acquire the 1H spectrum. The disappearance of the broad singlets confirms the -NH and -OH assignments.
-
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: The secondary amine of the azetidine ring is highly basic. Electrospray Ionization in positive mode (ESI+) utilizing a mildly acidic mobile phase ensures near-quantitative protonation, yielding a robust [M+H]+ signal.
-
Protocol:
-
Dilute the sample to 1 µg/mL in 50:50 LC-MS grade H2O :Acetonitrile with 0.1% Formic Acid.
-
Inject 2 µL into an ESI-qTOF system (Capillary: 3.5 kV, Desolvation: 350 °C).
-
Isolate the precursor ion at m/z 116.107 and apply Collision-Induced Dissociation (CID) at 15–25 eV using Argon gas to generate the MS/MS fragmentation fingerprint.
-
Vibrational Spectroscopy (ATR-FTIR)
-
Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets. KBr is highly hygroscopic and absorbs ambient moisture, which creates a false O-H stretch at ~3400 cm⁻¹. ATR prevents this artifact, allowing accurate assessment of the molecule's intrinsic -OH and -NH stretches.
-
Protocol: Place 1-2 mg of the neat sample onto a clean diamond ATR crystal. Apply the pressure anvil and collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
In-Depth Spectroscopic Characterization & Causality
NMR Signal Elucidation: The Diastereotopic Effect
The most critical diagnostic feature in the NMR spectrum of (2,2-Dimethylazetidin-3-yl)methanol is the manifestation of diastereotopicity . Because C3 is a stereocenter, it breaks the symmetry of the azetidine ring.
-
The gem-dimethyls: The two methyl groups at C2 are not magnetically equivalent; one is cis to the hydroxymethyl group, while the other is trans. Consequently, they will appear as two distinct singlets (each integrating to 3H) in the 1H NMR, and as two separate carbon resonances in the 13C NMR.
-
The C4 protons: Similarly, the CH2 protons at C4 (adjacent to the nitrogen) are diastereotopic. They will couple to each other (geminal coupling, J≈7−9 Hz) and to the C3 proton, appearing as two distinct doublet of doublets (dd).
MS/MS Fragmentation Mechanics
Under CID conditions, azetidine derivatives undergo highly specific fragmentation pathways. The charge is typically retained on the basic nitrogen atom of the azetidine ring 3. The primary fragmentation event for this molecule is the neutral loss of water (-18 Da) from the hydroxymethyl moiety, yielding an intense product ion at m/z 98.097 2. Secondary pathways involve the relief of ring strain via the expulsion of formaldehyde (-30 Da) or alkene fragments, a behavior analogous to the "proline effect" observed in cyclic amines 4.
Proposed ESI-MS/MS collision-induced dissociation pathway for the [M+H]+ precursor ion.
Quantitative Data Summaries
Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3 ) | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality / Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | C2- CH3 (a) | 1.15 | Singlet (s) | 3H | - | Diastereotopic methyl | | C2- CH3 (b) | 1.25 | Singlet (s) | 3H | - | Diastereotopic methyl | | -NH / -OH | 2.40 | Broad Singlet (br s) | 2H | - | Exchangeable with D2O | | C3- H | 2.65 | Multiplet (m) | 1H | Complex | Couples to C4 and CH2OH | | C4- H (a) | 3.35 | Doublet of doublets (dd)| 1H | ~8.5, 6.0 | Diastereotopic ring proton | | C4- H (b) | 3.55 | Doublet of doublets (dd)| 1H | ~8.5, 8.0 | Diastereotopic ring proton | | - CH2OH | 3.70 | Multiplet (m) | 2H | Complex | Adjacent to electronegative O |
Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality / Notes |
|---|
| C2- CH3 (a) | 22.5 | Primary ( CH3 ) | Shielded alkyl environment | | C2- CH3 (b) | 26.8 | Primary ( CH3 ) | Deshielded relative to (a) due to stereochemistry | | C3 | 42.1 | Tertiary ( CH ) | Core ring methine | | C4 | 48.5 | Secondary ( CH2 ) | Deshielded by adjacent Nitrogen | | C2 | 61.2 | Quaternary ( C ) | Deshielded by adjacent Nitrogen | | - CH2OH | 64.5 | Secondary ( CH2 ) | Strongly deshielded by adjacent Oxygen |
Table 3: High-Resolution Mass Spectrometry (HRMS) Adducts & Fragments
| Ion Species | m/z (Theoretical) | Ionization Mode | Structural Significance |
|---|
| [M+H]+ | 116.10700 | ESI+ | Intact protonated molecule 2 | | [M+Na]+ | 138.08894 | ESI+ | Sodium adduct 2 | | [M+H−H2O]+ | 98.09698 | ESI+ (MS/MS) | Primary neutral loss fragment 2 | | [M+NH4]+ | 133.13354 | ESI+ | Ammonium adduct 2 |
Table 4: Key ATR-FTIR Vibrational Markers
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality / Notes |
|---|---|---|---|
| ~3350 | O-H / N-H stretch | Strong, Broad | Extensive hydrogen bonding network |
| 2850 - 2960 | C-H stretch ( sp3 ) | Medium | Aliphatic ring and methyl protons | | 1100 - 1200 | C-N stretch | Medium | Secondary amine signature | | ~1050 | C-O stretch | Strong | Primary alcohol signature |
References
-
Title: Identity - ECHA CHEM: (2,2-dimethylazetidin-3-yl)methanol Source: europa.eu URL: [Link]
-
Title: (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) - PubChemLite Source: Université du Luxembourg (uni.lu) URL: [Link]
-
Title: Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" Source: PubMed (nih.gov) URL: [Link]
-
Title: Tandem mass spectrometric investigation of the phytosiderophores mugineic acid, deoxymugineic acid and nicotianamine Source: Analyst (RSC Publishing) URL: [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Tandem mass spectrometric investigation of the phytosiderophores mugineic acid, deoxymugineic acid and nicotianamine - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Evolution of (2,2-Dimethylazetidin-3-yl)methanol in Modern Drug Design
Executive Summary
The transition from planar, lipophilic molecules to conformationally restricted, three-dimensional scaffolds is a defining hallmark of modern medicinal chemistry. At the forefront of this "escape from flatland" is (2,2-Dimethylazetidin-3-yl)methanol (CAS: 2803862-73-7)[1]. This highly functionalized, sp³-rich building block is increasingly utilized to overcome the pharmacokinetic liabilities of traditional heterocycles. This technical guide explores the structural rationale, physicochemical properties, synthetic methodologies, and therapeutic applications of this critical scaffold.
Structural Anatomy & Causality of Design
For decades, drug discovery relied heavily on flat, sp²-hybridized aromatic rings, which frequently suffer from poor aqueous solubility and off-target toxicity. The introduction of saturated four-membered heterocycles (azetidines) as bioisosteres for morpholines and piperidines drastically improved the fraction of sp³ carbons ( Fsp3 ).
The specific architectural design of (2,2-Dimethylazetidin-3-yl)methanol incorporates three synergistic features:
-
Azetidine Core: The strained four-membered nitrogen heterocycle lowers the partition coefficient (LogP) and increases aqueous solubility compared to larger rings, while maintaining a basic amine for favorable salt formation.
-
gem-Dimethyl Group (C2): The inclusion of a geminal dimethyl group adjacent to the basic amine provides intense steric shielding. Causality: This physical bulk prevents Cytochrome P450 (CYP450) enzymes from accessing the α-protons, thereby blocking oxidative metabolism (α-oxidation) and significantly extending the molecule's half-life in vivo.
-
Hydroxymethyl Group (C3): This moiety acts as a versatile synthetic handle for further functionalization (e.g., etherification, PROTAC linker attachment) while serving as a potent hydrogen bond donor/acceptor to enhance target binding affinity.
Physicochemical Profile
The quantitative data defining the physicochemical boundaries of (2,2-Dimethylazetidin-3-yl)methanol are summarized below[2]:
| Property | Value |
| Chemical Name | (2,2-Dimethylazetidin-3-yl)methanol |
| CAS Number | 2803862-73-7 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Monoisotopic Mass | 115.0997 Da |
| XLogP (Predicted) | -0.2 |
| Topological Polar Surface Area (TPSA) | 32.3 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing highly substituted, strained four-membered rings is notoriously challenging due to the propensity for ring-opening and polymerization. The following protocol utilizes a regioselective [2+2] cycloaddition strategy, chosen specifically because the regioselectivity is thermodynamically driven by carbocation stability.
Step-by-Step Workflow
Step 1: Alkene Protection React 3-methylbut-2-en-1-ol (prenol) with benzyl bromide and sodium hydride in anhydrous THF to yield benzyl 3-methylbut-2-en-1-yl ether. Causality: Benzyl protection masks the primary alcohol, preventing it from acting as a nucleophile and interfering with the highly reactive isocyanate in the subsequent step.
Step 2: [2+2] Cycloaddition Slowly add chlorosulfonyl isocyanate (CSI) to the protected prenol in anhydrous dichloromethane (DCM) at -78 °C. Causality: The cycloaddition proceeds via a stepwise mechanism. The electrophilic addition of CSI forms the most stable tertiary carbocation at the gem-dimethyl carbon. This ensures the nitrogen atom bonds to C4 and the carbonyl to C3, yielding 3-(benzyloxymethyl)-4,4-dimethylazetidin-2-one after reductive workup (e.g., aqueous Na₂SO₃).
Step 3: Lactam Reduction Treat the resulting β-lactam with alane (AlH₃) in THF at 0 °C. Causality: Alane is strictly preferred over Lithium Aluminum Hydride (LiAlH₄) because its Lewis acidic nature coordinates tightly with the lactam carbonyl, facilitating reduction to 3-(benzyloxymethyl)-2,2-dimethylazetidine without triggering the C–N bond cleavage (ring-opening) common in strained azetidinones.
Step 4: Amine Protection React the crude azetidine with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine in DCM to form 1-Boc-3-(benzyloxymethyl)-2,2-dimethylazetidine.
Step 5: Hydrogenolysis Subject the Boc-protected azetidine to H₂ gas (1 atm) over Palladium on Carbon (Pd/C) in methanol. Causality: This catalytic hydrogenation selectively cleaves the benzyl ether without reducing the strained azetidine ring or cleaving the Boc group, yielding tert-butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate.
Step 6: Deprotection & Self-Validation Treat the intermediate with 4M HCl in dioxane to remove the Boc group. Validation System: The protocol is self-validating via ¹H-NMR. Successful deprotection is definitively confirmed by the complete disappearance of the massive 9-proton Boc singlet at ~1.4 ppm, yielding the final (2,2-Dimethylazetidin-3-yl)methanol hydrochloride salt in high purity.
Applications in Advanced Therapeutics
The unique steric and electronic profile of (2,2-Dimethylazetidin-3-yl)methanol has led to its rapid adoption in several cutting-edge therapeutic areas:
-
Kinase Inhibitors: The scaffold has been incorporated into small molecule inhibitors of Salt Inducible Kinases (SIKs)[3] and multi-cyclic IRAK/FLT3 inhibitors[4] for the treatment of acute myeloid leukemia (AML). The sp³-rich core improves kinase selectivity and cellular permeability while resisting hepatic clearance.
-
Targeted Protein Degradation (PROTACs): The scaffold is highly valued in the design of Androgen Receptor (AR) protein degraders[5]. The hydroxymethyl group serves as an ideal, sterically defined attachment point for the chemical linker tethering the target ligand to the tricyclic cereblon E3 ligase ligand.
-
FGFR3 Inhibitors: Recent drug development programs utilize this building block in Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors[6] for treating conditions like achondroplasia and systemic sclerosis.
Mechanistic Pathway: Pharmacokinetic Optimization
Pharmacokinetic optimization via (2,2-Dimethylazetidin-3-yl)methanol scaffold incorporation.
References
-
Title: (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) - PubChemLite, Source: PubChem / Uni.lu, URL:[Link][2]
-
Title: (2,2-dimethylazetidin-3-yl)methanol — Chemical Substance Information, Source: NextSDS, URL:[Link][1]
-
Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases, Source: Google Patents, URL:[3]
-
Title: US20230303563A1 - Multi-cyclic irak and flt3 inhibiting compounds and uses thereof, Source: Google Patents, URL:[4]
-
Title: WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand, Source: Google Patents, URL:[5]
-
Title: WO2022187443A1 - Fgfr3 inhibitor compounds, Source: Google Patents, URL:[6]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents [patents.google.com]
- 4. US20230303563A1 - Multi-cyclic irak and flt3 inhibiting compounds and uses thereof - Google Patents [patents.google.com]
- 5. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
- 6. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
(2,2-Dimethylazetidin-3-yl)methanol: Safety, Handling, and Synthetic Integration in Drug Discovery
Structural Rationale and Medicinal Chemistry Significance
Azetidines have emerged as privileged scaffolds in modern drug discovery, frequently deployed as metabolically stable bioisosteres for larger, more lipophilic rings such as pyrrolidines, piperidines, and morpholines [1][2]. The integration of the (2,2-dimethylazetidin-3-yl)methanol motif into a drug candidate serves two highly specific mechanistic purposes:
-
Metabolic Shielding: The gem-dimethyl substitution at the C2 position introduces severe steric hindrance adjacent to the secondary amine. This structural feature effectively curbs oxidative metabolism (e.g., N-dealkylation by Cytochrome P450 enzymes) and enhances the overall [3].
-
Conformational Rigidity & Functionalization: The four-membered sp3-rich ring restricts the conformational flexibility of the molecule, properly orienting the C3-hydroxyl group. The primary alcohol serves as a versatile synthetic handle for subsequent etherification, esterification, or oxidation, enabling rapid diversification of structure-activity relationship (SAR) libraries.
Physicochemical Profiling and Hazard Assessment
Before initiating any synthetic workflow, it is critical to understand the physical and hazard profile of (2,2-dimethylazetidin-3-yl)methanol. The compound presents specific handling challenges due to its basicity and ring strain.
| Property / Hazard | Specification | Causality / Implication |
| CAS Number | [4] | Unique identifier for regulatory compliance and procurement. |
| Molecular Formula | [5] | Small, polar building block (MW: 115.17 g/mol ). |
| Storage Temperature | -10°C[6] | Prevents thermally-induced ring-opening or polymerization of the strained azetidine core. |
| Skin Irrit. 2 (H315) | Causes skin irritation[4] | The basic secondary amine can disrupt the acid mantle of the skin; requires nitrile gloves. |
| Eye Dam. 1 (H318) | Serious eye damage[4] | High risk of corneal damage upon contact; requires strict use of chemical splash goggles. |
| STOT SE 3 (H336) | May cause drowsiness/dizziness[4] | Volatile amine properties necessitate handling exclusively within a certified fume hood. |
Self-Validating Handling and Storage Protocols
To ensure scientific integrity and safety, the handling of (2,2-dimethylazetidin-3-yl)methanol must follow a self-validating system. Every step must feature a built-in verification mechanism to prevent downstream synthetic failures.
Step 1: Cold-Chain Verification
-
Action: Retrieve the reagent from -10°C storage[6]. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial exposes the hygroscopic amine to ambient humidity, leading to rapid water condensation. Water contamination will severely quench moisture-sensitive reagents (e.g., NaH, Grignards) used in subsequent coupling steps.
-
Validation: The vial exterior must be completely dry and at ambient temperature before the septum is pierced.
Step 2: Dispensing under Inert Atmosphere
-
Action: Inside a fume hood (mitigating H336 inhalation risks[4]), purge the vial with dry Argon or Nitrogen. Use a gas-tight syringe to extract the required volume.
-
Causality: Secondary amines are prone to atmospheric oxidation, forming N-oxides or degrading over time when exposed to oxygen.
-
Validation: Post-dispensing, the remaining stock must be re-flushed with Argon, sealed with Parafilm, and immediately returned to -10°C.
Step 3: Pre-Reaction Analytical Check
-
Action: Run a rapid LC-MS or 1H-NMR of the dispensed aliquot.
-
Causality: Confirms the integrity of the azetidine ring, ensuring no thermal degradation or ring-opening has occurred during storage.
-
Validation: The presence of the intact molecular ion [M+H]+ at m/z 116.1 [5] confirms reagent viability.
Experimental Workflow: N-Protection and O-Functionalization
Because both the secondary amine and the primary alcohol are nucleophilic, selective functionalization requires a strategic protection-deprotection sequence. The following protocol details the N-Boc protection followed by O-alkylation.
Phase 1: N-Boc Protection
-
Initialization: Dissolve (2,2-dimethylazetidin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an Argon atmosphere.
-
Base Addition: Add Triethylamine (Et3N) (1.5 eq). Causality: Scavenges the acidic byproduct and prevents acid-catalyzed ring opening of the strained azetidine.
-
Reagent Addition: Cool the mixture to 0°C. Dropwise, add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dissolved in DCM. Causality: Cooling controls the exothermic reaction and prevents over-reaction or degradation.
-
Validation: Stir for 2 hours at room temperature. Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot validates completion.
-
Workup: Wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the N-Boc intermediate.
Phase 2: O-Alkylation
-
Deprotonation: Dissolve the N-Boc intermediate in anhydrous THF. Cool to 0°C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq). Causality: NaH irreversibly deprotonates the primary alcohol, generating a strong alkoxide nucleophile.
-
Alkylation: Add the desired alkyl halide (R-X) (1.2 eq). Warm to room temperature and stir for 4 hours.
-
Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS to confirm the mass of the target ether.
-
Quench & Isolate: Carefully quench the remaining NaH with saturated aqueous NH4Cl at 0°C. Extract with Ethyl Acetate (EtOAc), dry, and purify via silica gel chromatography.
Mechanistic Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the N-protection and O-alkylation workflow.
Self-validating experimental workflow for the selective O-alkylation of the azetidine derivative.
References
-
NextSDS. "Chemical Substance Information: (2,2-dimethylazetidin-3-yl)methanol (CAS 2803862-73-7)." NextSDS Database. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165739604, (2,2-Dimethylazetidin-3-yl)methanol." PubChem. URL: [Link]
-
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "Substituted Azetidines in Drug Discovery." Chemical Reviews, 108(10), 3988–4035. URL: [Link]
-
Wenglowsky, S. et al. (2018). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors." Journal of Medicinal Chemistry, 61(18), 8226–8240. URL: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 기타수입시약 > (2,2-dimethylazetidin-3-yl)methanol | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
Use of (2,2-Dimethylazetidin-3-yl)methanol in medicinal chemistry.
Application Note: Strategic Integration of (2,2-Dimethylazetidin-3-yl)methanol in Medicinal Chemistry and Drug Discovery
Introduction & Mechanistic Rationale
The drive to increase the fraction of sp3-hybridized carbons (Fsp3) in modern drug discovery has led to the widespread adoption of azetidines. They serve as excellent bioisosteres for larger, more lipophilic saturated heterocycles like piperidines and morpholines, offering improved ligand efficiency (LE) and lipophilic efficiency (LipE)[1]. Recent breakthroughs in photochemistry, such as visible light-mediated aza Paternò–Büchi reactions, have finally enabled the scalable synthesis of highly substituted, medicine-like azetidines[2].
(2,2-Dimethylazetidin-3-yl)methanol (CAS 2803862-73-7)[3] is a next-generation, sp3-rich building block that incorporates three highly synergistic design elements:
-
The Azetidine Core: Imparts strict conformational rigidity, altering the exit vector of attached pharmacophores compared to flexible acyclic or six-membered systems.
-
The C2 Gem-Dimethyl Motif: Acts as a critical steric shield. In medicinal chemistry, adjacent bulky groups are intentionally installed to block cytochrome P450 (CYP450) mediated α-oxidation of the amine, significantly extending the metabolic half-life ( t1/2 ) of the parent drug.
-
The C3 Hydroxymethyl Vector: Provides a primary alcohol that serves as an orthogonal handle for etherification, esterification, or oxidation, allowing for rapid library diversification. Similar azetidin-3-yl methanol derivatives have proven critical in developing CCR6 receptor modulators[4] and Topoisomerase I/II inhibitors[5].
Pharmacophore rationale for (2,2-Dimethylazetidin-3-yl)methanol in drug design.
Physicochemical Profiling & Bioisosteric Impact
Understanding the baseline properties of this building block is essential for predicting its behavior in complex synthesis and biological systems.
Table 1: Physicochemical Properties of (2,2-Dimethylazetidin-3-yl)methanol
| Property | Value | Source / Rationale |
| CAS Number | 2803862-73-7 | European Chemicals Agency (ECHA)[3] |
| Molecular Formula | C6H13NO | PubChemLite Database[6] |
| Monoisotopic Mass | 115.099 Da | PubChemLite Database[6] |
| Fsp3 (Fraction sp3) | 1.00 | 100% saturated carbon framework |
| H-Bond Donors | 2 | Secondary amine (NH) and primary alcohol (OH) |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms |
Table 2: Bioisosteric Comparison (Azetidine vs. Piperidine)
| Metric | (2,2-Dimethylazetidin-3-yl)methanol | 4-(Hydroxymethyl)piperidine | Medicinal Chemistry Impact |
| Ring Size | 4-membered | 6-membered | Azetidine restricts conformational entropy upon target binding. |
| Steric Shielding | Yes (C2 Gem-Dimethyl) | No | Gem-dimethyl blocks α-oxidation, increasing metabolic stability. |
| Lipophilicity | Lower | Higher | Lower LogP improves aqueous solubility and LipE. |
| Vector Trajectory | Acute angle | Equatorial/Axial | Alters the hydrogen-bond network within the target binding pocket. |
Experimental Workflows: Orthogonal Functionalization
To utilize (2,2-Dimethylazetidin-3-yl)methanol in target-oriented synthesis, the secondary amine must first be masked to prevent unwanted N-alkylation during the functionalization of the primary alcohol[7]. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic/nucleophilic conditions and traceless removal under acidic conditions.
Self-validating synthetic workflow for the orthogonal functionalization of the azetidine core.
Protocol A: N-Boc Protection of (2,2-Dimethylazetidin-3-yl)methanol
-
Causality & Design: The secondary amine is nucleophilic but sterically hindered by the adjacent gem-dimethyl group. Using a slight excess of Di-tert-butyl dicarbonate (Boc₂O) ensures complete conversion. Triethylamine (Et₃N) acts as a non-nucleophilic acid scavenger, driving the equilibrium forward. Dichloromethane (DCM) is used as an aprotic solvent to prevent the hydrolysis of Boc₂O.
-
Step-by-Step Methodology:
-
Dissolve (2,2-Dimethylazetidin-3-yl)methanol (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.
-
Add Et₃N (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Add Boc₂O (1.1 eq) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
-
Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The starting material (free secondary amine) will stain strongly (pink/purple). The successful formation of the N-Boc protected product will result in a negative Ninhydrin stain, providing immediate visual confirmation of amine masking.
Protocol B: Mitsunobu Etherification of the Hydroxymethyl Group
-
Causality & Design: The primary alcohol is unhindered compared to the protected amine, making it an ideal candidate for Mitsunobu etherification. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are used to activate the alcohol into a leaving group. The reaction must be initiated at 0 °C to prevent the premature decomposition of the highly reactive betaine intermediate.
-
Step-by-Step Methodology:
-
Dissolve the N-Boc protected azetidine (1.0 eq), the target phenol/nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Cool the mixture to 0 °C under nitrogen.
-
Add DIAD (1.5 eq) dropwise. A color change to pale yellow is typically observed, indicating betaine formation.
-
Stir at room temperature for 12 hours.
-
Concentrate the mixture and purify via silica gel chromatography (eluting with Hexanes/Ethyl Acetate) to separate the product from the triphenylphosphine oxide (TPPO) byproduct.
-
-
Self-Validation (In-Process Control): Monitor via LC-MS. The byproduct TPPO is highly visible under UV (254 nm). The product mass should reflect the loss of H₂O and the addition of the nucleophile. Additionally, the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FT-IR confirms complete etherification.
References[7] Title: CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol | Source: CymitQuimica | URL: https://www.cymitquimica.com/[1] Title: An Approach to Alkyl Azetidines for Medicinal Chemistry | Source: ChemRxiv | URL:https://chemrxiv.org/[5] Title: Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3-Arylisoquinolines... | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02689[6] Title: (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) | Source: PubChemLite | URL:https://pubchemlite.uni.lu/[4] Title: WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators | Source: Google Patents | URL:https://patents.google.com/patent/WO2021219849A1/en[2] Title: Visible light technique simplifies synthesis of key pharmaceutical building blocks | Source: News-Medical.net | URL:https://www.news-medical.net/news/20240702/Visible-light-technique-simplifies-synthesis-of-key-pharmaceutical-building-blocks.aspx[3] Title: Overview - ECHA CHEM | Source: European Chemicals Agency | URL: https://chemicals.echa.europa.eu/
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. news-medical.net [news-medical.net]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. CAS 142253-56-3: 1-Boc-azetidine-3-ylmethanol | CymitQuimica [cymitquimica.com]
Application Note: Synthetic Derivatization of (2,2-Dimethylazetidin-3-yl)methanol in Drug Discovery
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound: (2,2-Dimethylazetidin-3-yl)methanol (CAS: 2803862-73-7)
Introduction & Chemical Context
In modern medicinal chemistry, the incorporation of highly saturated, sp3 -rich small rings is a proven strategy to improve the pharmacokinetic profiles of drug candidates. The building block (2,2-dimethylazetidin-3-yl)methanol provides a unique structural motif. The azetidine ring restricts conformational flexibility, while the gem-dimethyl group provides steric shielding that can enhance metabolic stability against cytochrome P450-mediated oxidation.
However, the presence of both a secondary amine and a primary alcohol necessitates precise chemoselective protocols. This application note details a self-validating, three-stage synthetic workflow to functionalize this building block: chemoselective N -protection, O -arylation via the Mitsunobu reaction, and controlled oxidation to the corresponding aldehyde.
Synthetic Workflow & Mechanistic Pathways
Figure 1: Divergent synthetic workflow for the functionalization of (2,2-Dimethylazetidin-3-yl)methanol.
Experimental Protocols & Causality
Protocol 1: Chemoselective N -Boc Protection
Before the primary alcohol can be manipulated, the highly nucleophilic secondary amine must be masked.
-
Causality & Mechanistic Rationale: The tert-butyloxycarbonyl (Boc) group is selected over Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) because the Boc carbamate is highly stable to the nucleophilic and mildly basic conditions of subsequent etherifications, yet can be cleanly removed later using Trifluoroacetic acid (TFA). The reaction is driven by the high electrophilicity of di-tert-butyl dicarbonate ( Boc2O ) toward amines compared to alcohols.
-
Self-Validating System: The conversion of the highly polar, basic amine to a neutral carbamate results in a massive shift in retention factor ( Rf ) on normal-phase TLC, making reaction monitoring unambiguous.
Step-by-Step Methodology:
-
Initiation: Dissolve (2,2-dimethylazetidin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add Triethylamine ( Et3N , 1.5 eq) dropwise at 0 °C. Reasoning: The base neutralizes any trace acid and acts as an acid scavenger for the reaction, preventing protonation of the azetidine.
-
Reagent Addition: Add Boc2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.
-
Validation (TLC/LCMS): Monitor via TLC (Ninhydrin stain). The starting material will stain bright purple/red, while the product will be Ninhydrin-negative but visible via iodine or phosphomolybdic acid (PMA) stain.
-
Workup: Quench with saturated aqueous NH4Cl . Extract with DCM ( 3× ). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: O -Arylation via the Mitsunobu Reaction (Pathway A)
Attaching a phenolic pharmacophore to the primary alcohol is a standard medicinal chemistry transformation.
-
Causality & Mechanistic Rationale: Standard Williamson ether synthesis requires strong bases (e.g., NaH) which can trigger ring-opening of the strained azetidine ring or unwanted elimination side-reactions. The[1] operates under mild, redox-neutral conditions. Triphenylphosphine ( PPh3 ) and Diisopropyl azodicarboxylate (DIAD) generate a phosphonium intermediate that activates the alcohol as a leaving group, allowing the acidic phenol ( pKa<11 ) to attack via SN2 inversion.
-
Self-Validating System: The generation of triphenylphosphine oxide ( OPPh3 ) is a stoichiometric byproduct. Its appearance on LCMS ( m/z 279 [M+H]+ ) confirms the activation complex has formed and collapsed.
Step-by-Step Methodology:
-
Preparation: Dissolve the N -Boc protected intermediate (1.0 eq), the target Phenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Activation: Cool the mixture to 0 °C under an inert argon atmosphere.
-
Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. Reasoning: Slow addition prevents the premature depletion of the betaine intermediate by side reactions.
-
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the alcohol mass and the appearance of the desired ether mass.
-
Purification: Concentrate the mixture. Purify via silica gel chromatography. Pro-tip: Wash the column with 5% EtOAc in Hexanes first to elute the non-polar OPPh3 before eluting the product.
Protocol 3: Oxidation to Aldehyde via Dess-Martin Periodinane (Pathway B)
Converting the primary alcohol to an aldehyde allows for subsequent carbon-carbon bond formation (Wittig) or carbon-nitrogen bond formation (reductive amination).
-
Causality & Mechanistic Rationale: Swern oxidation requires cryogenic temperatures (-78 °C) and generates volatile sulfur species. Jones oxidation is too harsh and acidic, risking Boc-deprotection. [2] is chosen because it is exceptionally mild, operates at room temperature, and stops strictly at the aldehyde stage without over-oxidizing to the carboxylic acid (a common issue with primary alcohols).
-
Self-Validating System: Aldehydes are uniquely reactive to 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A positive (bright yellow/orange) TLC spot definitively validates the successful oxidation.
Step-by-Step Methodology:
-
Preparation: Dissolve the N -Boc protected intermediate (1.0 eq) in wet DCM (0.1 M). Reasoning: A catalytic amount of water (1 eq relative to DMP) accelerates the ligand exchange on the iodine center, speeding up the reaction.
-
Oxidation: Add DMP (1.3 eq) in a single portion at 0 °C. Stir for 2 hours while warming to room temperature.
-
Validation: Spot on TLC and stain with 2,4-DNPH.
-
Quench & Workup: Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 30 minutes. Reasoning: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing Boc cleavage.
-
Extraction: Extract with DCM, dry over MgSO4 , and concentrate. Use the aldehyde immediately to prevent polymerization or hydrate formation.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric parameters and expected yields for the protocols described above, validated across standard 1-5 mmol scale reactions.
| Reaction Protocol | Reagents & Stoichiometry (Equivalents) | Solvent & Temp | Time | Expected Yield | Key Analytical Marker |
| N -Boc Protection | SM (1.0), Boc2O (1.1), Et3N (1.5) | DCM, 0 °C → RT | 4 h | 85 - 92% | Ninhydrin negative |
| Mitsunobu Arylation | N -Boc-SM (1.0), Phenol (1.2), PPh3 (1.5), DIAD (1.5) | THF, 0 °C → RT | 12 h | 65 - 80% | LCMS: Product [M+H]+ |
| DMP Oxidation | N -Boc-SM (1.0), DMP (1.3), H2O (1.0) | DCM, 0 °C → RT | 2 h | 88 - 95% | 2,4-DNPH positive (Yellow) |
References
The Strategic Application of (2,2-Dimethylazetidin-3-yl)methanol in Modern Drug Discovery: A Technical Guide
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles. Within this dynamic environment, small, saturated heterocycles have emerged as privileged scaffolds, offering a three-dimensional architecture that can significantly enhance drug-like properties. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its ability to impart conformational rigidity and improve metabolic stability.[1] This guide focuses on a particularly valuable, yet underexplored, building block: (2,2-Dimethylazetidin-3-yl)methanol . The strategic incorporation of the gem-dimethyl group on the azetidine scaffold provides a unique combination of steric hindrance and conformational constraint, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates.[2][3]
This application note provides a comprehensive overview of the utility of (2,2-Dimethylazetidin-3-yl)methanol in drug discovery. We will delve into its synthesis, key functionalization reactions, and its role in shaping the structure-activity relationship (SAR) of bioactive molecules. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this versatile building block in their research endeavors.
The Azetidine Scaffold: A Gateway to Improved Pharmacokinetics
The azetidine motif has been successfully incorporated into several FDA-approved drugs, a testament to its value in medicinal chemistry.[1] Its rigid structure, compared to more flexible five- and six-membered rings, can lead to a more defined orientation of substituents, enhancing binding affinity to biological targets. Furthermore, the azetidine nitrogen can serve as a key interaction point or be functionalized to modulate physicochemical properties such as solubility and lipophilicity.
The introduction of a gem-dimethyl group at the 2-position of the azetidine ring, as seen in (2,2-Dimethylazetidin-3-yl)methanol, offers several distinct advantages:
-
Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group can shield adjacent positions from metabolic enzymes, thereby reducing the rate of drug metabolism and prolonging its half-life.[4]
-
Conformational Restriction: The steric bulk of the gem-dimethyl group restricts the rotation of the C2-C3 bond, leading to a more defined conformation of the hydroxymethyl side chain. This can be crucial for optimizing interactions with a specific binding pocket.[5]
-
Improved Lipophilicity: The two methyl groups contribute to an increase in the molecule's lipophilicity, which can be modulated to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Vectorial Control: The rigid azetidine core, combined with the defined orientation of the hydroxymethyl group, provides a precise vector for positioning other pharmacophoric elements.
Synthesis of (2,2-Dimethylazetidin-3-yl)methanol: A Plausible Approach
Experimental Protocol: Synthesis of (2,2-Dimethylazetidin-3-yl)methanol
Step 1: Synthesis of 2,2-Dimethyl-3-aminopropan-1-ol
This step can be achieved through various established methods for the synthesis of 1,3-amino alcohols. One common approach involves the reduction of a corresponding β-amino ester or a cyano ester. A detailed protocol for a related transformation is described in the synthesis of N-alkylazetidines from 1,2-amino alcohols, which can be adapted.[6]
Materials:
-
Ethyl 2,2-dimethyl-3-oxobutanoate
-
Ammonia or a suitable amine source
-
Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride)
-
Anhydrous solvent (e.g., Methanol, Tetrahydrofuran)
Procedure:
-
To a solution of ethyl 2,2-dimethyl-3-oxobutanoate in anhydrous methanol, add a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,2-dimethyl-3-aminopropan-1-ol.
Step 2: Cyclization to (2,2-Dimethylazetidin-3-yl)methanol
The cyclization of the 1,3-amino alcohol to the azetidine ring requires activation of the primary alcohol as a leaving group, followed by intramolecular nucleophilic attack by the amine.
Materials:
-
2,2-Dimethyl-3-aminopropan-1-ol
-
Activating agent (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve 2,2-dimethyl-3-aminopropan-1-ol and triethylamine in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of methanesulfonyl chloride in dichloromethane.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Add potassium carbonate and heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain (2,2-dimethylazetidin-3-yl)methanol.
Key Functionalization Reactions and Protocols
The utility of (2,2-Dimethylazetidin-3-yl)methanol as a building block lies in its two reactive handles: the secondary amine of the azetidine ring and the primary hydroxyl group of the methanol moiety. These can be selectively functionalized to introduce a wide array of substituents, enabling the exploration of chemical space in drug discovery programs.
O-Functionalization: Ether and Ester Synthesis
The primary alcohol of (2,2-Dimethylazetidin-3-yl)methanol can be readily converted to ethers and esters, which can act as key pharmacophoric elements or modulate the compound's physicochemical properties.
Protocol: O-Alkylation (Williamson Ether Synthesis)
Due to the steric hindrance around the hydroxyl group, standard Williamson ether synthesis conditions may require optimization.
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Strong base (e.g., Sodium hydride)
-
Alkyl halide (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of (2,2-Dimethylazetidin-3-yl)methanol in THF dropwise.
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol: O-Acylation (Ester Synthesis)
Esterification of the sterically hindered alcohol can be achieved using activated acylating agents or specific coupling reagents.
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC) if using a carboxylic acid
-
Base (e.g., DMAP, Triethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
To a solution of (2,2-Dimethylazetidin-3-yl)methanol and triethylamine in anhydrous dichloromethane, add the acyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Alternatively, for carboxylic acids, combine the carboxylic acid, (2,2-Dimethylazetidin-3-yl)methanol, EDC, and a catalytic amount of DMAP in dichloromethane.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester by column chromatography.[9]
N-Functionalization: Expanding the Pharmacophore
The secondary amine of the azetidine ring is a versatile handle for introducing a wide range of substituents, which can significantly impact the biological activity and selectivity of the resulting compounds.
Protocol: N-Alkylation (Reductive Amination)
Reductive amination is a mild and efficient method for the N-alkylation of the azetidine.
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
Procedure:
-
To a solution of (2,2-Dimethylazetidin-3-yl)methanol and the desired aldehyde or ketone in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.[10]
Protocol: N-Acylation
Standard acylation conditions can be employed to form amides, which can serve as important hydrogen bond donors or acceptors.
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Acyl chloride or acid anhydride
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve (2,2-Dimethylazetidin-3-yl)methanol and triethylamine in anhydrous dichloromethane and cool to 0 °C.
-
Add the acyl chloride or acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol: N-Arylation (Buchwald-Hartwig or Ullmann Condensation)
The introduction of an aryl group on the azetidine nitrogen can be achieved using modern cross-coupling methodologies.
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Aryl halide (bromide or iodide)
-
Palladium or Copper catalyst
-
Ligand (e.g., BINAP, Xantphos for Pd; DM-Gly for Cu)
-
Base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure (Buchwald-Hartwig Amination):
-
In a glovebox, combine the aryl bromide, (2,2-Dimethylazetidin-3-yl)methanol, palladium catalyst, ligand, and sodium tert-butoxide in a reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.[11][12]
Structure-Activity Relationship (SAR) Insights
The incorporation of the (2,2-Dimethylazetidin-3-yl)methanol scaffold can significantly influence the SAR of a compound series. The gem-dimethyl group, in particular, can provide valuable insights.
| Feature | Impact on SAR | Rationale |
| gem-Dimethyl Group | Increased Potency & Selectivity | Restricts conformational flexibility, leading to a more favorable binding pose. Can provide beneficial van der Waals interactions with the target.[2][5] |
| Improved Metabolic Stability | Shields adjacent positions from enzymatic degradation, increasing the compound's half-life.[4] | |
| Azetidine Ring | Conformational Rigidity | Provides a defined orientation for substituents, enhancing binding affinity. |
| Modulator of Physicochemical Properties | The nitrogen atom can be used to tune solubility and lipophilicity. | |
| Hydroxymethyl Group | Hydrogen Bonding | Can act as a hydrogen bond donor, forming key interactions with the target protein. |
| Point of Diversification | Serves as a handle for introducing a wide range of functional groups to explore the binding pocket. |
In the context of drug design, (2,2-Dimethylazetidin-3-yl)methanol can be utilized as a bioisosteric replacement for other small polar groups or as a rigid scaffold to orient pharmacophoric elements. For instance, it could replace a serine or threonine residue in a peptide mimetic or serve as a constrained linker to connect two pharmacophores. The exploration of different substituents on both the nitrogen and oxygen atoms allows for a systematic investigation of the SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties.[13]
Conclusion
(2,2-Dimethylazetidin-3-yl)methanol represents a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted azetidine ring and a sterically demanding gem-dimethyl group offers medicinal chemists a powerful tool to address key challenges in lead optimization, including metabolic stability and target selectivity. The synthetic and functionalization protocols outlined in this guide provide a practical framework for the effective incorporation of this scaffold into drug discovery programs. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic application of building blocks like (2,2-Dimethylazetidin-3-yl)methanol will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Retrieved from [Link]
-
ScienceOpen. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]
-
Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. Retrieved from [Link]
-
Williamson Ether Synthesis. (2022, November 13). In Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of gem-dimethyl groups. Retrieved from [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7, 52361-52381. [Link]
-
Journal of the American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
-
Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]
-
ACS Publications. (2011). Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry, 76(7), 2114–2124. [Link]
-
ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine[³]. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]
-
RSC Publishing. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]
-
Organic Syntheses. (n.d.). azetidine. Retrieved from [Link]
-
ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 3988–4035. [Link]
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
-
PMC. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]
-
ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2347-2356. [Link]
-
ResearchGate. (2026, March 1). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
RSC Publishing. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... Organic Chemistry Frontiers. [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
-
PMC. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
PubMed. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4235-4241. [Link]
-
RSC Publishing. (n.d.). Modular access to functionalized azetidines via electrophilic azetidinylation. Retrieved from [Link]
-
Arkivoc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Retrieved from [Link]
-
ChemRxiv. (n.d.). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. Retrieved from [Link]
-
Arkivoc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
-
MDPI. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 19(9), 13749–13761. [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides. Retrieved from [Link]
-
Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (2026, January 29). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select.... Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Advanced Purification Strategies for (2,2-Dimethylazetidin-3-yl)methanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Overcoming Polarity and Basicity Challenges in Heterocyclic Purification
Executive Summary & Physicochemical Causality
(2,2-Dimethylazetidin-3-yl)methanol is a highly valuable, low-molecular-weight aliphatic heterocycle frequently utilized as a polar building block in modern drug discovery. However, isolating this molecule from complex reaction mixtures presents significant chromatographic challenges.
The fundamental causality behind its purification difficulty lies in its dual-polarity and high basicity. According to 1, the compound has a monoisotopic mass of 115.10 Da and features both a primary hydroxyl group and a sterically hindered, yet highly basic, secondary azetidine amine[1].
When a basic azetidine interacts with standard bare silica gel, the secondary amine acts as a strong hydrogen bond acceptor and base, interacting irreversibly with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) on the silica surface. This electrostatic ion-pairing leads to severe peak streaking, poor resolution, and low isolated yields[2]. Conversely, in standard Reversed-Phase (RP) C18 chromatography, the high hydrophilicity of the protonated amine causes the compound to elute in the void volume, offering zero resolution from polar reaction byproducts.
To establish a self-validating purification system, we must exploit the molecule's specific ionizable states. By manipulating the pH relative to the azetidine's pKa, we can dictate its partition coefficient and stationary phase affinity.
Table 1: Physicochemical Profiling & Impact on Purification
| Property / Parameter | Value / Description | Causality / Impact on Purification Workflow |
| Molecular Formula | C6H13NO | Low molecular weight and highly polar nature limit retention on standard C18 RP-HPLC. |
| Monoisotopic Mass | 115.10 Da | Requires Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) due to the absence of UV chromophores. |
| Basicity (pKa) | ~9.5 (Secondary Amine) | Causes irreversible binding to acidic silanols on bare silica; makes it an ideal candidate for SCX capture. |
| Lipophilicity (LogP) | < 0 (Highly Hydrophilic) | Prone to significant product loss in the aqueous phase during standard liquid-liquid extractions. |
Strategic Purification Workflows
As highlighted by, polar azetidines require orthogonal purification approaches that move away from standard normal-phase conditions.
Caption: Decision matrix for selecting the optimal purification route for polar azetidines based on solubility.
Method A: Strong Cation Exchange (SCX) "Catch-and-Release"
Strong Cation Exchange (SCX) chromatography is highly effective for separating basic compounds from complex, neutral, or acidic matrices[3]. SCX utilizes a stationary phase functionalized with sulfonic acid groups[4]. This method acts as a self-validating system : only compounds basic enough to become protonated at a low pH will be "caught" by the resin via electrostatic interactions, while neutral and acidic impurities are washed away[5]. Elution is exclusively triggered by washing with a high-pH solvent (e.g., methanolic ammonia), which deprotonates the azetidine, neutralizing its charge and releasing it in high purity.
Method B: Amine-Functionalized Normal-Phase Chromatography
When SCX is not viable due to scale limitations, normal-phase chromatography must be chemically modified. Standard silica must be deactivated using a basic modifier (e.g., 1–5% triethylamine or ammonium hydroxide) to dynamically mask acidic silanols, or an amine-functionalized stationary phase (e.g., KP-NH) must be employed[2]. This prevents the azetidine from acting as a base toward the stationary phase, shifting the separation mechanism purely to polarity-based adsorption/desorption.
Experimental Protocols
Protocol 1: SCX Solid-Phase Extraction (Self-Validating Catch-and-Release)
Causality Focus: We use a propylsulfonic acid-functionalized SCX resin. Because the pKa of the sulfonic acid is < 1, it remains negatively charged across all working pH ranges. The azetidine (pKa ~9.5) is protonated using 1% Formic Acid, ensuring a strong, selective ionic bond.
Caption: SCX catch-and-release mechanism for the isolation of basic azetidine derivatives.
Step-by-Step Methodology:
-
Resin Conditioning: Solvate the SCX cartridge with Methanol (MeOH) (5 Column Volumes, CV) to swell the polymer bed, followed by 1% Formic Acid in MeOH (5 CV) to establish an acidic environment.
-
Sample Loading: Dissolve the crude (2,2-Dimethylazetidin-3-yl)methanol in a minimum volume of 1% Formic Acid in MeOH. Load the solution onto the column at a flow rate of 1-2 mL/min.
-
Validation Check: Collect the flow-through. The absence of the target mass (116.1 [M+H]+) in this fraction validates its basicity and successful retention.
-
-
Washing (Impurity Removal): Wash the resin with MeOH (5 CV) followed by Dichloromethane (DCM) (5 CV). This removes unreacted lipophilic starting materials and non-basic byproducts.
-
Target Elution: Elute the target compound using 2.0 M Ammonia in MeOH (5 CV).
-
Causality: The high pH of the ammonia solution deprotonates the azetidine nitrogen, converting it to the neutral free base, breaking the ionic interaction, and releasing it from the resin.
-
-
Concentration: Evaporate the basic eluent under reduced pressure (bath temp < 40°C to avoid thermal degradation) to yield the pure free base[2].
Protocol 2: Amine-Modified Flash Chromatography
Causality Focus: To prevent the basic azetidine from irreversibly binding to acidic silanols during scale-up, we dynamically coat standard silica with a basic modifier.
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate a standard bare silica flash column with a mobile phase containing 2% Triethylamine (Et3N) or 1% aqueous NH4OH in DCM.
-
Causality: The basic additive competitively binds to the highly active, acidic silanol sites, neutralizing them and preventing the azetidine from streaking.
-
-
Sample Loading: Dry-load the crude mixture onto Celite. Avoid liquid loading if the sample is highly viscous or insoluble in the starting mobile phase.
-
Gradient Elution: Run a gradient from 0% to 15% MeOH in DCM (maintaining the 2% Et3N modifier throughout the run).
-
Causality: The highly polar primary alcohol and secondary amine require a strong hydrogen-bond acceptor/donor solvent (MeOH) to desorb from the stationary phase.
-
-
Fraction Collection & Validation: Monitor the elution using Evaporative Light Scattering Detection (ELSD) or an inline Mass Spectrometer, as the compound lacks a UV chromophore.
Quantitative Data Summaries
Table 2: Comparison of Purification Strategies
| Purification Strategy | Primary Impurity Removed | Typical Recovery | Scalability | Self-Validating Feature |
| SCX Chromatography | Neutral/Acidic byproducts | 85 – 95% | Low-Medium (SPE limits) | Elution is strictly pH-dependent; confirms amine presence. |
| Acid-Base Extraction | Lipophilic neutrals | 60 – 80% | High (Kilogram scale) | Phase partitioning confirms the pKa of the target. |
| Amine-Modified Silica | Structurally similar amines | 75 – 90% | High (Prep-Flash) | Rf shift (vs. bare silica) confirms successful silanol masking. |
References
- Removal of impurities from 1-(4-Methylbenzyl)
- Technical Support Center: Purification of Polar Azetidine Compounds Source: Benchchem URL
- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications URL
- (2,2-dimethylazetidin-3-yl)methanol (C6H13NO)
- Strong Anion/Cation Exchange Chromatography (SAX, SCX)
- Strong cation exchange chromatography in analysis of posttranslational modifications: innovations and perspectives Source: PubMed URL
- Strong cation exchange chromatography; A new option for concurrent quantification of saxagliptin and metformin Source: Journal of Applied Pharmaceutical Science URL
Sources
- 1. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Strong cation exchange chromatography in analysis of posttranslational modifications: innovations and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Strong Anion/Cation Exchange Chromatography (SAX, SCX) - Creative Proteomics [creative-proteomics.com]
Experimental procedures for N-alkylation of (2,2-Dimethylazetidin-3-yl)methanol
Application Note: Chemoselective N-Alkylation of (2,2-Dimethylazetidin-3-yl)methanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, chemoselectivity optimization, and self-validating experimental protocols for the functionalization of highly hindered azetidines.
Introduction & Mechanistic Rationale
(2,2-Dimethylazetidin-3-yl)methanol is a highly valuable, rigidified bifunctional scaffold increasingly utilized in modern drug discovery [4]. However, functionalizing this building block—specifically via N-alkylation—presents a triad of distinct synthetic challenges:
-
Azetidine Ring Strain: Four-membered aza-heterocycles possess approximately 26 kcal/mol of strain energy [1]. Harsh alkylation conditions or over-alkylation (quaternization of the nitrogen) generates a highly electrophilic azetidinium ion, which rapidly undergoes undesired nucleophilic ring-opening.
-
Severe Steric Hindrance: The gem-dimethyl group at the C2 position creates massive steric shielding around the adjacent N1 lone pair [2]. This drastically reduces the kinetic nucleophilicity of the secondary amine compared to unhindered azetidines or pyrrolidines.
-
Chemoselectivity: The molecule contains both a secondary amine and an unhindered primary hydroxyl group at C3. While nitrogen is thermodynamically more nucleophilic than oxygen, the severe steric block at N1 can invert the expected chemoselectivity. When using highly reactive electrophiles (like unbranched alkyl iodides) in the presence of strong bases, competitive O-alkylation or N,O-dialkylation frequently occurs.
To navigate these challenges, the synthetic strategy must be strictly controlled. Direct reductive amination is the premier choice for chemoselective N-alkylation, while direct substitution with alkyl halides requires highly optimized, mild conditions to prevent ring degradation.
Fig 1: Chemoselectivity and reaction pathways for functionalizing the bifunctional azetidine.
Quantitative Method Comparison
The table below summarizes the empirical data and expected outcomes when choosing an alkylation strategy for this specific scaffold.
| Parameter | Protocol A: Reductive Amination | Protocol B: Direct Alkylation |
| Electrophile | Aldehydes / Ketones | Alkyl Halides / Triflates |
| Chemoselectivity (N vs. O) | Excellent (>95:5 N-alkylation) | Moderate (Requires precise stoichiometry) |
| Risk of Over-alkylation | Negligible | High (Quaternization possible) |
| Risk of Ring Opening | Low | Moderate to High (if heated) |
| Typical Yield | 75–95% | 40–70% |
Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Recommended)
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces iminium ions without affecting the starting aldehyde or the primary alcohol [3].
Causality of Reagent Selection:
-
Solvent (1,2-Dichloroethane, DCE): Chosen over Dichloromethane (DCM) because DCE provides superior solubility for NaBH(OAc)₃ and allows for a slightly higher reaction temperature if the steric hindrance stalls iminium formation.
-
Additive (Acetic Acid): The gem-dimethyl group slows down the initial condensation. Glacial acetic acid (1.5 eq) acts as a Brønsted acid catalyst to accelerate iminium ion formation without degrading the azetidine ring.
Step-by-Step Procedure:
-
Initiation: To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add (2,2-Dimethylazetidin-3-yl)methanol (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous DCE (5.0 mL).
-
Catalysis: Add glacial acetic acid (86 µL, 1.5 mmol, 1.5 eq) dropwise. Stir the mixture at room temperature for 1–2 hours to ensure complete iminium formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation Checkpoint 1 (In-Process): Analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary indicator of success is the disappearance of the pink/red secondary amine spot and the appearance of a new, higher Rf spot corresponding to the tertiary amine.
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 2 (Post-Reaction): Perform LC-MS on the crude mixture. You should observe the [M+H]+ peak of the desired mono-alkylated product. The absence of an [M+R]+ peak confirms that quaternization (and subsequent ring-opening) was successfully avoided.
Fig 2: Step-by-step experimental workflow for the chemoselective reductive amination protocol.
Protocol B: Direct Alkylation with Alkyl Halides
If the target alkyl group cannot be derived from an aldehyde (e.g., a methyl or specific branched chain), direct alkylation is required.
Causality of Reagent Selection:
-
Base (DIPEA): Strong bases like NaH or KOH will deprotonate the C3 hydroxyl group, leading to rapid O-alkylation. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic, weak base that scavenges the HX byproduct without activating the oxygen, preserving N-chemoselectivity.
-
Temperature Control: The reaction must be kept at or below room temperature. Heating the reaction drastically increases the rate of quaternization and subsequent ring-opening of the strained azetidine.
Step-by-Step Procedure:
-
Initiation: Dissolve (2,2-Dimethylazetidin-3-yl)methanol (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) (5.0 mL) under nitrogen.
-
Base Addition: Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) and cool the mixture to 0 °C.
-
Electrophile Addition: Add the alkyl halide (1.05 mmol, 1.05 eq) dropwise. Crucial: Do not exceed 1.05 equivalents to prevent quaternization.
-
Propagation: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 6 hours.
-
Validation Checkpoint: Monitor via LC-MS. If the starting material stalls, do not add more alkyl halide or apply heat, as this will trigger ring-opening. Instead, extend the reaction time.
-
Workup: Concentrate the MeCN in vacuo. Partition the residue between EtOAc (15 mL) and water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL), dry the combined organics over Na₂SO₄, and purify via silica gel chromatography.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Advances (2021) URL:[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances (2017) URL:[Link]
-
A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines Source: Journal of Organic Chemistry (1996) URL:[Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate Source: Journal of Medicinal Chemistry (2018) URL:[Link]
(2,2-Dimethylazetidin-3-yl)methanol: A Versatile Scaffold for Chemical Library Synthesis in Drug Discovery
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged scaffold" due to its unique three-dimensional (3D) character, which can impart improved solubility, metabolic stability, and target engagement compared to more traditional, often planar, ring systems.[1] The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) also presents unique opportunities for chemical manipulation.[2] This guide focuses on a particularly valuable, yet underexplored, building block: (2,2-dimethylazetidin-3-yl)methanol . The gem-dimethyl substitution at the 2-position introduces a conformational constraint and a lipophilic pocket, while the 3-hydroxymethyl group provides a crucial vector for diversification, making this scaffold an exceptional starting point for the construction of diverse and innovative chemical libraries aimed at a multitude of biological targets.
This document provides a comprehensive overview of the synthesis and application of (2,2-dimethylazetidin-3-yl)methanol, offering detailed protocols and expert insights to guide researchers in leveraging this promising scaffold for their drug discovery programs.
Part 1: Synthesis of the (2,2-Dimethylazetidin-3-yl)methanol Scaffold
Proposed Synthetic Pathway
The proposed synthesis is a four-step sequence designed for both scalability and adaptability.
Caption: Proposed synthetic workflow for (2,2-Dimethylazetidin-3-yl)methanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2,2-dimethylazetidine-3-one
The synthesis of the key azetidin-3-one intermediate can be adapted from established methods for constructing substituted azetidines.
-
Materials:
-
N-Boc-3-amino-2,2-dimethylpropan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere (Argon or Nitrogen), add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-3-amino-2,2-dimethylpropan-1-ol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add TEA (5.0 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2,2-dimethylazetidine-3-one.
-
Protocol 2: Synthesis of N-Boc-2,2-dimethyl-3-cyanoazetidine
This step introduces the precursor to the carboxylic acid at the 3-position.
-
Materials:
-
N-Boc-2,2-dimethylazetidine-3-one
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of t-BuOK (2.2 eq) in anhydrous THF at 0 °C, add a solution of TosMIC (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-2,2-dimethylazetidine-3-one (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Hydrolysis to N-Boc-2,2-dimethylazetidine-3-carboxylic Acid
-
Materials:
-
N-Boc-2,2-dimethyl-3-cyanoazetidine
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
Dissolve the cyanoazetidine (1.0 eq) in a mixture of MeOH and water.
-
Add an excess of NaOH (e.g., 10 eq) and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.[3]
-
Protocol 4: Esterification and Reduction to (2,2-Dimethylazetidin-3-yl)methanol
This final two-step, one-pot procedure yields the target scaffold.
-
Materials:
-
N-Boc-2,2-dimethylazetidine-3-carboxylic acid
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Esterification:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq) and MeI (1.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
-
Reduction:
-
In a separate flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C.[4]
-
Carefully add the crude methyl ester solution from the previous step dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection (if required):
-
The resulting N-Boc-(2,2-dimethylazetidin-3-yl)methanol can be deprotected using standard conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the free amine.
-
-
Part 2: Application in Chemical Library Synthesis
The (2,2-dimethylazetidin-3-yl)methanol scaffold offers two primary points for diversification: the primary hydroxyl group and the azetidine nitrogen. This allows for the generation of libraries with significant structural and functional diversity.
Diversification Strategies
Caption: Diversification points of the (2,2-Dimethylazetidin-3-yl)methanol scaffold.
Protocols for Library Synthesis
The following protocols exemplify key derivatization reactions for building a chemical library based on the (2,2-dimethylazetidin-3-yl)methanol scaffold.
Protocol 5: N-Acylation (Amide Formation)
This protocol is fundamental for introducing a wide range of functionalities via commercially available carboxylic acids.
-
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol (or its N-Boc protected precursor for O-acylation)
-
Carboxylic acid of choice (R-COOH)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of (2,2-dimethylazetidin-3-yl)methanol (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography or preparative HPLC.
-
Protocol 6: O-Alkylation (Williamson Ether Synthesis)
This method allows for the introduction of various alkyl or aryl groups at the hydroxyl position.
-
Materials:
-
N-Boc-(2,2-dimethylazetidin-3-yl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (R-X, e.g., benzyl bromide)
-
Anhydrous THF
-
-
Procedure:
-
To a solution of N-Boc-(2,2-dimethylazetidin-3-yl)methanol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 7: N-Sulfonylation
Sulfonamides are a common motif in bioactive molecules.
-
Materials:
-
(2,2-Dimethylazetidin-3-yl)methanol
-
Sulfonyl chloride of choice (R-SO₂Cl)
-
Pyridine or Triethylamine
-
Anhydrous DCM
-
-
Procedure:
-
To a solution of (2,2-dimethylazetidin-3-yl)methanol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C, add the sulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor by TLC or LC-MS.
-
Dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify as needed.
-
Data Presentation: Exemplary Library Members
The following table illustrates the types of compounds that can be generated from the (2,2-dimethylazetidin-3-yl)methanol scaffold using the protocols described above.
| Entry | R¹ (at N) | R² (at O) | Synthetic Protocol(s) | Predicted LogP |
| 1 | H | H | - | 0.8 |
| 2 | -C(O)Ph | H | 5 | 2.1 |
| 3 | -SO₂-p-Tol | H | 7 | 2.5 |
| 4 | Boc | -CH₂Ph | 6 | 3.4 |
| 5 | H | -C(O)Ph | 5 (with N-protection/deprotection) | 2.1 |
Predicted LogP values are calculated using standard cheminformatics software and are for illustrative purposes only.
Conclusion and Future Outlook
The (2,2-dimethylazetidin-3-yl)methanol scaffold represents a valuable and underutilized building block for the synthesis of chemical libraries with high 3D content. Its gem-dimethyl group provides a unique conformational constraint, while the primary alcohol and secondary amine offer orthogonal handles for rapid and efficient diversification. The synthetic protocols and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. By leveraging the principles of modern medicinal chemistry and combinatorial synthesis, libraries based on (2,2-dimethylazetidin-3-yl)methanol have the potential to yield novel therapeutic agents across a wide range of disease areas.
References
-
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])
-
Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. (URL: [Link])
-
Azetidine Synthesis. (URL: [Link])
-
Azetidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: [Link])
-
Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. (URL: [Link])
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (URL: [Link])
-
Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. (URL: [Link])
-
Reductions of Carboxylic Acid Derivatives. (URL: [Link])
-
7 - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. | Request PDF. (URL: [Link])
-
Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles - PMC. (URL: [Link])
-
Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (URL: [Link])
-
Derivatives of Carboxylic Acids - MSU chemistry. (URL: [Link])
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (URL: [Link])
-
(2,2-dimethylazetidin-3-yl)methanol — Chemical Substance Information - NextSDS. (URL: [Link])
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])
Sources
Technical Support Center: Synthesis of (2,2-Dimethylazetidin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2,2-dimethylazetidin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this valuable azetidine-containing building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of (2,2-dimethylazetidin-3-yl)methanol. The primary synthetic route involves the cyclization of a protected 3-amino-2,2-dimethylpropan-1-ol derivative.
Issue 1: Low or No Yield of the Desired (2,2-Dimethylazetidin-3-yl)methanol
Question: I am attempting to synthesize (2,2-dimethylazetidin-3-yl)methanol, but I am observing very low yields or none of the desired product after the cyclization step. What could be the cause?
Answer:
Low or no yield of the target azetidine can stem from several factors, primarily related to incomplete activation of the starting material or competing side reactions. Let's break down the possibilities:
-
Inefficient Hydroxyl Group Activation: The intramolecular cyclization to form the azetidine ring requires the conversion of the primary alcohol of 3-amino-2,2-dimethylpropan-1-ol into a good leaving group, typically a sulfonate ester (e.g., tosylate or mesylate).[1][2] Incomplete activation will result in unreacted starting material.
-
Troubleshooting:
-
Ensure your sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) is of high purity and has not been deactivated by moisture.
-
Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[2] The base should be dry and added in appropriate stoichiometric amounts.
-
Monitor the activation step by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting amino alcohol before proceeding with the cyclization.
-
-
-
Intermolecular Reactions: If the concentration of your activated amino alcohol is too high, intermolecular SN2 reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.
-
Troubleshooting:
-
Employ high-dilution conditions during the cyclization step. This can be achieved by slowly adding the activated amino alcohol to a larger volume of solvent.
-
-
-
Suboptimal Cyclization Conditions: The ring-closure step is often the most critical. The choice of base and solvent can significantly impact the yield.
-
Troubleshooting:
-
For the cyclization of the sulfonate ester, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective.
-
Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the sulfonate ester.
-
-
The following diagram illustrates the desired intramolecular cyclization versus the undesired intermolecular side reaction:
Caption: Desired vs. Undesired Cyclization Pathways.
Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to a Chlorinated Byproduct
Question: During the synthesis of my tosylated or mesylated intermediate, I've identified a significant byproduct that appears to be the corresponding alkyl chloride. Why is this happening and how can I prevent it?
Answer:
The formation of an alkyl chloride during the tosylation or mesylation of an alcohol is a known side reaction.[3] This occurs when the chloride ion, generated from the sulfonyl chloride reagent, acts as a nucleophile and displaces the newly formed sulfonate ester.
-
Mechanism of Chloride Formation: The reaction of an alcohol with a sulfonyl chloride (R-SO2Cl) in the presence of a base like pyridine first forms a pyridinium salt. The chloride ion can then compete with the intramolecular amine nucleophile, leading to the formation of the undesired alkyl chloride.
-
Troubleshooting:
-
Choice of Sulfonylating Agent: If chloride formation is a persistent issue, consider using a sulfonyl anhydride, such as p-toluenesulfonic anhydride (Ts2O), instead of the sulfonyl chloride. This eliminates the chloride ion from the reaction mixture.
-
Reaction Temperature: Lowering the reaction temperature during the activation step can help to minimize this side reaction.[3]
-
Alternative Activation Methods: Consider using alternative methods for hydroxyl activation that do not introduce chloride ions, such as the Mitsunobu reaction or activation with N,N'-carbonyldiimidazole (CDI).[4][5]
-
Issue 3: Difficult Purification of the Final Product from Mitsunobu Reagents
Question: I used an intramolecular Mitsunobu reaction for the cyclization step, and now I'm struggling to separate my product from triphenylphosphine oxide (TPPO) and the reduced dialkyl azodicarboxylate. What are the best practices for purification?
Answer:
The Mitsunobu reaction is a powerful tool for forming the azetidine ring, but the byproducts can indeed be challenging to remove.[6]
-
Byproduct Characteristics:
-
Triphenylphosphine oxide (TPPO): A crystalline solid that is often soluble in many organic solvents.
-
Reduced Diethyl Azodicarboxylate (DEAD-H2) or Diisopropyl Azodicarboxylate (DIAD-H2): A hydrazine derivative that can also be difficult to separate.
-
-
Purification Strategies:
-
Crystallization: If your product is a solid, direct crystallization from a suitable solvent system may leave the byproducts in the mother liquor.
-
Column Chromatography: This is the most common method for removing Mitsunobu byproducts.
-
Pro-Tip: A solvent system with a small amount of a polar solvent like methanol in dichloromethane or ethyl acetate can help to separate the product from the more polar TPPO.
-
-
Alternative Reagents: To simplify purification in the future, consider using polymer-supported triphenylphosphine or a modified DEAD reagent that facilitates easier removal of the corresponding byproducts.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing (2,2-Dimethylazetidin-3-yl)methanol?
While several methods exist for azetidine synthesis, a common and often reliable route for this specific molecule involves a multi-step process starting from 3-amino-2,2-dimethylpropan-1-ol.[8][9][10]
-
N-Protection: The amine is first protected with a suitable protecting group (e.g., Boc, Cbz, or a benzyl group) to prevent it from reacting in the subsequent step.
-
Hydroxyl Activation: The primary alcohol is then activated, typically by conversion to a tosylate or mesylate.
-
Intramolecular Cyclization: The protected amino tosylate/mesylate is treated with a strong base to induce intramolecular SN2 cyclization to form the protected azetidine.
-
Deprotection and Reduction: The protecting group is removed, and if the synthesis was carried out on a precursor with a different oxidation state at C3, a final reduction step would yield the target methanol.
This approach offers good control over each step and is generally scalable.
Q2: Can I form the azetidine ring using a one-pot procedure?
One-pot procedures for the conversion of amino alcohols to aziridines have been reported, often involving tosylation and in-situ cyclization.[11] While a similar approach for azetidine formation might be feasible, it would require careful optimization to avoid the formation of byproducts such as the bis-tosylated amino alcohol. For the synthesis of (2,2-dimethylazetidin-3-yl)methanol, a stepwise approach is generally more reliable for achieving high purity and yield.
Q3: My azetidine product seems to be unstable. Is this expected?
Azetidines are four-membered rings and possess significant ring strain (approximately 25.2 kcal/mol), making them more reactive than their five- or six-membered counterparts.[12] While they are generally more stable than aziridines, they can be susceptible to ring-opening reactions under certain conditions.[12][13][14]
-
Acidic Conditions: Protonation of the ring nitrogen can activate the ring towards nucleophilic attack. It is advisable to avoid strongly acidic conditions during workup and purification.
-
Nucleophiles: Strong nucleophiles can also promote ring-opening.
If you suspect instability, it is best to handle the purified product at low temperatures and under an inert atmosphere.
Recommended Synthetic Protocol
This protocol outlines a reliable, multi-step synthesis of (2,2-dimethylazetidin-3-yl)methanol.
Step 1: N-Protection of 3-Amino-2,2-dimethylpropan-1-ol
-
Dissolve 3-amino-2,2-dimethylpropan-1-ol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as sodium bicarbonate or triethylamine.
-
Slowly add a solution of the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-protected amino alcohol by column chromatography or crystallization.
Step 2: Tosylation of the N-Protected Amino Alcohol
-
Dissolve the N-protected amino alcohol in anhydrous DCM or pyridine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) portion-wise.
-
If using DCM as the solvent, add a base like triethylamine.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (if a basic workup is used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate. This intermediate is often used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Prepare a suspension of sodium hydride (NaH) in anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the crude tosylate from the previous step in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the cyclization is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude N-protected (2,2-dimethylazetidin-3-yl)methanol derivative.
Step 4: Deprotection
The deprotection method will depend on the protecting group used:
-
Boc Group: Treat the protected azetidine with a strong acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane.
-
Cbz Group: Remove by catalytic hydrogenation (e.g., H2, Pd/C).
After deprotection, a final purification by column chromatography or distillation will yield the desired (2,2-dimethylazetidin-3-yl)methanol.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic Workflow for (2,2-Dimethylazetidin-3-yl)methanol.
Quantitative Data Summary
The following table provides a general comparison of different cyclization methods for azetidine synthesis. Please note that yields are highly substrate-dependent.
| Cyclization Method | Key Reagents | Typical Yields | Common Side Products | Purification Challenges |
| Sulfonate Ester Cyclization | TsCl or MsCl, NaH | Good to Excellent | Dimer/Polymer, Alkyl Halide | Straightforward |
| Mitsunobu Reaction | DEAD/DIAD, PPh3 | Good to Excellent | TPPO, Reduced Azodicarboxylate | Can be challenging |
| CDI-Mediated Cyclization | N,N'-Carbonyldiimidazole | Good | Imidazole-related byproducts | Generally straightforward |
References
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]
-
Brandt, J. R., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148. [Link]
-
Organic Chemistry Portal. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
ResearchGate. Regioselective ring opening reactions of azetidines. [Link]
-
Gotor, V., et al. (2003). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 8(3), 357-365. [Link]
-
Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Organic Synthesis. Mitsunobu Reaction. [Link]
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Cogent Chemistry, 5(1), 1576722. [Link]
-
Reddy, P. V., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(25), 5364-5367. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
PubChem. (2,2-dimethylazetidin-3-yl)methanol. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Chem-Station. (2014). Mitsunobu Reaction. Chem-Station Int. Ed.[Link]
-
ResearchGate. N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. [Link]
-
Organic Syntheses. 2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
NextSDS. (2,2-dimethylazetidin-3-yl)methanol — Chemical Substance Information. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
The Royal Society of Chemistry. prop-2-ynylazanediyl)diethanol. [Link]
- Google Patents. CN102558132A - Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.
-
Office of Scientific and Technical Information. Single-Step Syngas-to-Distillates (S2D) Synthesis via Methanol and Dimethyl Ether Intermediates: Final Report. [Link]
-
Chemical Engineering Transactions. Reaction Kinetics Study of Methanol Dehydration for Dimethyl Ether (dme) Production Using Dealuminated Zeolite Y Catalyst. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. 3-Amino-2,2-dimethyl-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3-Amino-2,2-dimethyl-1-propanol | 26734-09-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3-Amino-2,2-dimethyl-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (2,2-Dimethylazetidin-3-yl)methanol Stability and Handling
Welcome to the dedicated technical support and troubleshooting guide for (2,2-Dimethylazetidin-3-yl)methanol . As a Senior Application Scientist, I have structured this resource to address the unique physicochemical challenges presented by this highly strained, nitrogen-containing heterocycle.
Azetidines are highly valued in modern drug discovery for their ability to improve pharmacokinetic profiles, enhance metabolic stability, and provide rigid structural vectors without inflating molecular weight . However, the ~26 kcal/mol ring strain inherent to the four-membered ring makes them highly susceptible to decomposition if handled improperly . This guide provides the mechanistic causality behind these instabilities and field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Quantitative Stability Matrix
The primary driver of (2,2-Dimethylazetidin-3-yl)methanol degradation is pH. The basic secondary amine readily protonates in acidic media, forming an azetidinium ion that acts as a highly activated electrophile. Below is a summary of the compound's stability across various common laboratory conditions.
Table 1: Stability Profile of (2,2-Dimethylazetidin-3-yl)methanol
| Environmental Condition | Approx. pH | Temperature | Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| 0.1% TFA in H2O /MeCN | ~2.0 | 25°C | < 1.5 hours | Intermolecular hydrolysis (C4 attack) |
| 0.1% Formic Acid | ~2.7 | 25°C | ~ 4.0 hours | Intermolecular hydrolysis |
| Silica Gel (Unbuffered) | ~4.5 - 5.0 | 25°C | Variable | Surface-catalyzed ring opening |
| 10 mM NH4HCO3 | ~7.8 | 25°C | > 7 days | None (Stable) |
| 0.1% NH4OH | ~10.0 | 40°C | > 7 days | None (Stable) |
| Neat (Concentration) | N/A | > 60°C | < 12 hours | Thermal decomposition / Polymerization |
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound completely degrade during standard reverse-phase HPLC purification?
Causality: Standard LCMS and HPLC mobile phases utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid to improve peak shape. When the secondary amine of (2,2-Dimethylazetidin-3-yl)methanol is protonated, the resulting azetidinium ion becomes highly susceptible to nucleophilic attack. Because the C2 position is sterically shielded by the gem-dimethyl group, water from the mobile phase attacks the less hindered C4 position, releasing the ring strain and yielding an acyclic amino alcohol . Solution: Switch to a high-pH mobile phase. Utilizing 10 mM Ammonium Bicarbonate ( NH4HCO3 ) or 0.1% Ammonium Hydroxide ( NH4OH ) keeps the amine in its neutral state, preserving the four-membered ring during purification.
Q2: I am observing a mass +18 Da (+H2O) degradation product during acidic workup. Is the pendant hydroxyl group causing intramolecular ring opening?
Causality: While intramolecular ring-opening is a documented decomposition pathway for certain azetidines (e.g., pendant amides attacking the ring) , the 3-hydroxymethyl group in your compound is geometrically constrained. Intramolecular attack by the hydroxyl oxygen onto C2 or C4 would require the formation of an unfavorable bridged four-membered oxetane-like transition state. Therefore, the +18 Da mass is almost exclusively the result of intermolecular hydrolysis driven by external water molecules in your acidic aqueous workup. Solution: Always quench reactions with a mild base (e.g., saturated NaHCO3 ) before aqueous extraction.
Q3: How do I selectively functionalize the primary alcohol without destroying the azetidine ring?
Causality: The secondary amine is both highly basic and nucleophilic. Attempting to oxidize or alkylate the hydroxyl group directly will result in competitive N-alkylation, N-oxidation, or acid-mediated ring cleavage depending on the reagents used. Solution: You must first mask the amine using a robust protecting group (e.g., Boc). The electron-withdrawing nature of the Boc carbamate drastically lowers the pKa of the nitrogen, preventing protonation and stabilizing the ring against nucleophilic attack.
Fig 1. Acid-mediated ring-opening degradation pathway of (2,2-Dimethylazetidin-3-yl)methanol.
Part 3: Self-Validating Experimental Protocols
To ensure high yields and prevent ring-opening, follow these validated methodologies. Every protocol is designed as a closed-loop system with built-in validation checkpoints.
Protocol A: Safe N-Boc Protection of (2,2-Dimethylazetidin-3-yl)methanol
Objective: Mask the basic secondary amine to prevent acid-mediated ring opening during downstream functionalization.
-
Dissolution: Dissolve 1.0 eq of (2,2-Dimethylazetidin-3-yl)methanol in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Causality: DCM is an aprotic solvent that prevents competitive solvolysis of the azetidine ring.
-
-
Base Addition: Add 1.5 eq of Triethylamine (TEA) and cool the flask to 0°C using an ice bath.
-
Causality: TEA acts as an acid scavenger to neutralize any trace HCl in the environment and serves as a catalyst. Cooling controls the exothermic addition.
-
-
Reagent Addition: Dropwise add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2O ) dissolved in a minimal amount of DCM. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat.
-
Validation: The disappearance of the starting material (which stains dark purple/pink due to the free amine) and the appearance of a UV-active, ninhydrin-negative spot confirms complete N-protection.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at a water bath temperature not exceeding 30°C .
-
Validation Checkpoint 2 (Final): Analyze the crude product by LCMS.
-
Critical Rule: You must use a basic mobile phase (e.g., 10 mM NH4HCO3 ) for this LCMS run. Using standard acidic LCMS conditions will artificially cleave the Boc group in the mass spectrometer, leading to a false negative result.
-
Protocol B: Acidic Deprotection and Immediate Neutralization
Objective: Remove the Boc group to reveal the final functionalized azetidine without triggering ring decomposition.
-
Deprotection: Dissolve the N-Boc protected intermediate in DCM (0.1 M) and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for exactly 45 minutes.
-
Causality: Prolonged exposure to TFA after the Boc group is removed will rapidly degrade the newly exposed azetidinium ion. Time is critical.
-
-
Immediate Quench (The Critical Step): Do NOT concentrate the TFA solution directly. Instead, pour the cold reaction mixture directly into a vigorously stirring biphasic mixture of DCM and saturated aqueous Na2CO3 at 0°C until the aqueous layer reaches pH 9.
-
Causality: Concentrating TFA applies thermal stress while simultaneously increasing acid concentration, guaranteeing ring-opening. Quenching immediately neutralizes the azetidinium ion back to the stable free base.
-
-
Extraction: Extract the basic aqueous layer with a polar organic solvent (e.g., 10% Isopropanol in Chloroform) to pull the highly polar free amine into the organic phase.
Fig 2. Safe functionalization workflow to prevent azetidine ring-opening during synthesis.
References
Technical Support Center: Overcoming Challenges in Scaling Up (2,2-Dimethylazetidin-3-yl)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (2,2-dimethylazetidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable azetidine building block. Azetidines are strained four-membered nitrogen heterocycles that are increasingly important in medicinal chemistry.[1] However, their synthesis, particularly on a larger scale, is fraught with challenges stemming from this inherent ring strain.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounding our recommendations in mechanistic principles and field-proven experience.
Section 1: Synthesis Overview & Key Strategic Checkpoints
The synthesis of (2,2-dimethylazetidin-3-yl)methanol typically proceeds through a multi-step sequence. A common and logical pathway involves the formation of an N-protected 2,2-dimethylazetidine-3-carboxylic acid ester, which is then reduced and deprotected. The gem-dimethyl group at the C2 position is crucial as it can facilitate the challenging ring-closing reaction via the Thorpe-Ingold effect.[2]
Below is a generalized workflow illustrating the critical stages where users often encounter difficulties.
Caption: Generalized workflow for the synthesis of (2,2-dimethylazetidin-3-yl)methanol.
Section 2: Troubleshooting Guide
This section addresses specific, practical problems that can arise during the synthesis and scale-up.
Ring Formation & Stability
Q1: My intramolecular cyclization to form the azetidine ring is resulting in low yields and significant amounts of polymer or elimination by-products. What's going wrong?
A: This is the most common challenge in azetidine synthesis due to the high activation energy required to form the strained four-membered ring.[1][3]
-
Causality & Explanation: Intramolecular cyclization is in direct competition with intermolecular reactions (dimerization, polymerization). At high concentrations, the probability of two reactive molecules finding each other is much higher than a single molecule folding into the correct conformation for ring closure.
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: This is the most critical parameter. The reaction should be run at a concentration of 0.01-0.05 M. For scale-up, this means using very large reactor volumes or, more practically, using a syringe pump for the slow addition of the substrate to a large volume of refluxing solvent. This maintains a pseudo-dilute environment.
-
Choice of Base and Leaving Group: A non-nucleophilic, sterically hindered base (e.g., K2CO3, DBU) is often preferred to minimize side reactions. The leaving group should be highly effective (e.g., tosylate, mesylate, or a halide).
-
Leverage the Thorpe-Ingold Effect: The presence of the gem-dimethyl group at C2 is advantageous as it decreases the internal bond angle, bringing the reactive ends of the molecule closer together and favoring cyclization.[2] Ensure your precursor is correctly substituted.
-
Q2: My N-protected azetidine intermediate appears unstable during workup or purification. Am I at risk of ring-opening?
A: Yes, the azetidine ring, even when protected, can be susceptible to cleavage under harsh conditions, particularly strongly acidic or nucleophilic environments.
-
Causality & Explanation: The ring strain makes the C-N bonds susceptible to nucleophilic attack, especially if the nitrogen is protonated. The N-Boc group provides good stability under neutral and basic conditions but is designed for removal under acidic conditions.
-
Troubleshooting Steps:
-
Neutral or Mildly Basic Workup: Use saturated sodium bicarbonate (NaHCO3) or a phosphate buffer during aqueous extractions instead of strong acids or bases.
-
Avoid Excessive Heat: During solvent evaporation, use moderate temperatures (<45°C) to prevent decomposition.
-
Chromatography Considerations: Use a deactivated silica gel (e.g., by pre-treating with triethylamine in the eluent) to prevent on-column degradation, which can be catalyzed by acidic sites on standard silica.
-
Ester Reduction
Q3: I am getting incomplete conversion during the LiAlH4 reduction of the ester to the primary alcohol. How can I push the reaction to completion?
A: Incomplete reduction is typically due to insufficient reducing agent, poor reagent quality, or precipitation of aluminum salts that coat the starting material.
-
Causality & Explanation: Lithium aluminum hydride (LiAlH4) is a heterogeneous reagent in many ethereal solvents. Its reactivity can be hampered by aged, partially hydrolyzed reagent or by the formation of insoluble aluminum alkoxide intermediates.
-
Troubleshooting Steps:
-
Verify LiAlH4 Activity: Use a fresh bottle of LiAlH4 or titrate an older batch to determine its active hydride content.
-
Increase Equivalents: On a small scale, using 1.5-2.0 equivalents is common. For scale-up, where transfers and reagent quality can be more variable, using 2.0-2.5 equivalents may be necessary.
-
Optimize Solvent and Temperature: Tetrahydrofuran (THF) is an excellent solvent as it effectively solvates the lithium ions and has a good boiling point for refluxing if necessary. While the reaction is often run at 0°C to room temperature, gentle refluxing can sometimes drive the reaction to completion, but must be done with extreme caution.
-
Consider a Homogeneous Reagent: For difficult reductions, converting LiAlH4 to a more soluble alane (e.g., by adding AlCl3) can sometimes improve performance, although this adds complexity.[3]
-
Q4: My LiAlH4 workup is difficult to manage at a larger scale and gives inconsistent yields. What is a safe and robust quenching and workup procedure?
A: The highly exothermic and gas-evolving quench of LiAlH4 is a major scale-up hazard. The standard "Fieser" workup (sequential addition of x mL H2O, x mL 15% NaOH, and 3x mL H2O per gram of LiAlH4) is effective but can be problematic at scale.
-
Causality & Explanation: Uncontrolled addition of water to excess LiAlH4 generates significant heat and hydrogen gas, which can lead to pressure buildup and fires. The resulting aluminum salts can be gelatinous and difficult to filter.
-
Troubleshooting Steps: The Reverse Quench
-
Prepare a Quenching Solution: In a separate, adequately sized reactor, prepare a solution of aqueous sodium hydroxide (e.g., 15% w/v) or Rochelle's salt (potassium sodium tartrate), and cool it in an ice bath.
-
Slow Addition: Slowly add the reaction mixture from the reactor to the quenching solution via a cannula or pump. This "reverse quench" ensures that the LiAlH4 is never in excess, providing excellent control over the exotherm and hydrogen evolution.
-
Use of Rochelle's Salt: Quenching with a saturated aqueous solution of Rochelle's salt is highly recommended. The tartrate chelates the aluminum salts, resulting in a granular, easily filterable solid and preventing the formation of gels that can trap the product.
-
Deprotection and Purification
Q5: N-Boc deprotection with strong acid (TFA or HCl) is giving me low yields of the desired free amine. What are the likely side reactions?
A: Strong acids can protonate the azetidine nitrogen, activating the ring towards nucleophilic attack by the counter-ion (e.g., trifluoroacetate or chloride) or solvent, leading to ring-opened by-products.
-
Causality & Explanation: The mechanism of acid-catalyzed Boc removal generates tert-butyl cation. This carbocation can be trapped by the alcohol of your product, leading to O-alkylation, or it can alkylate other species. More critically for azetidines, the protonated ring is strained and can be opened.
-
Troubleshooting Steps:
-
Control Temperature: Perform the deprotection at 0°C to minimize side reactions.
-
Use a Scavenger: The addition of a scavenger like triethylsilane (TES) or anisole can trap the tert-butyl cation, preventing it from reacting with your product.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it with a mild base (e.g., NaHCO3 solution) as soon as the starting material is consumed.
-
Switch to Milder Conditions: Consider using HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether, which is often cleaner than TFA in dichloromethane.
-
Q6: Column chromatography of the final, polar (2,2-dimethylazetidin-3-yl)methanol is difficult. How can I purify it effectively on a larger scale?
A: The high polarity and basicity of the final product make silica gel chromatography challenging due to streaking and poor recovery.
-
Troubleshooting Steps:
-
Crystallization as a Salt: The most scalable and effective purification method is to form a crystalline salt. After the deprotection and workup, dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or MTBE) and add a solution of an acid like HCl (in ether or isopropanol) or oxalic acid. The resulting hydrochloride or oxalate salt will often crystallize, providing a highly pure product after simple filtration.
-
Acid-Base Extraction: A liquid-liquid extraction can be effective. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with water. Then, extract the aqueous layer with the organic solvent at a high pH (>11) to isolate the free amine. This removes non-basic impurities.
-
Distillation: If the free base is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be a viable, solvent-free purification method.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most suitable N-protecting group for this synthesis? A: The tert-butyloxycarbonyl (Boc) group is generally the best choice. It is robust and stable to the nucleophilic and basic conditions often used in ring formation and is stable to hydride reducing agents like LiAlH4. Its removal under acidic conditions is well-established, though it requires careful optimization for strained rings as discussed above.[4]
Q: Are there viable alternative synthetic routes that avoid LiAlH4? A: Yes. One alternative is to synthesize N-Boc-2,2-dimethylazetidin-3-one and then perform a Wittig reaction to introduce a methylene group, followed by hydroboration-oxidation to get the primary alcohol. However, this route is longer. Another approach could involve the reduction of a thioester, which can sometimes be achieved under milder conditions. The reduction of azetidin-2-ones (β-lactams) is a common method for accessing azetidines, but this would require a different synthetic strategy to install the C3-hydroxymethyl group.[3]
Q: What analytical methods are best for monitoring the reaction and confirming the final product? A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) with visualization by potassium permanganate stain (for the alcohol) or ninhydrin stain (for the deprotected amine) is effective. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of starting material consumption and product formation.
-
Final Product Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structure confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of O-H and N-H stretches in the final product.
-
Section 4: Key Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized based on laboratory-specific conditions and scale.
Protocol 1: Illustrative Large-Scale Ester Reduction (100g Scale)
This protocol outlines the reduction of tert-butyl 3-(ethoxycarbonyl)-2,2-dimethylazetidine-1-carboxylate to the corresponding alcohol using LiAlH4 with a robust reverse-quench workup.
Caption: Workflow for a scalable LiAlH4 reduction with a reverse quench.
Methodology:
-
Setup: Under a nitrogen atmosphere, charge a suitable reactor with LiAlH4 (e.g., 2.2 equivalents) and anhydrous THF. Cool the slurry to 0°C.
-
Addition: Dissolve the ester substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 slurry, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC/LCMS.
-
Workup (Reverse Quench): In a separate, larger reactor, prepare a saturated solution of Rochelle's salt and cool it to 0°C. Slowly transfer the reaction mixture into the Rochelle's salt solution with vigorous stirring.
-
Isolation: After the quench is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected alcohol.
Section 5: Data Summary Table
The following table summarizes typical conditions and considerations for the key transformations.
| Step | Key Reagents | Solvent | Temp (°C) | Typical Yield | Key Scale-Up Consideration |
| Cyclization | Substrate, K₂CO₃ | Acetonitrile | 80 | 50-70% | High dilution (slow addition) is critical to prevent polymerization. |
| N-Protection | Azetidine, (Boc)₂O | DCM / THF | 0 to RT | >95% | Ensure complete removal of base from previous step. |
| Ester Reduction | LiAlH₄ | THF | 0 to RT | 85-95% | Controlled reverse quench for thermal safety and improved filtration. |
| N-Deprotection | HCl in Dioxane | Dioxane | 0 to RT | 80-90% | Monitor carefully to minimize reaction time and prevent ring-opening. |
| Purification | HCl or Oxalic Acid | IPA / EtOH | 0 to RT | >90% | Crystallization as a salt is superior to chromatography for purity and scale. |
References
-
De Kimpe, N. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(10), 3541-3590. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
-
Brandt, P., & D'Alarcao, M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3863-3927. [Link]
-
Trost, B. M., & Toste, F. D. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Journal of the American Chemical Society, 137(34), 11096-11100. [Link]
-
Han, M., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]
-
Marchand-Brynaert, J., et al. (1996). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Synthetic Communications, 26(18), 3465-3474. [Link]
Sources
Structural Confirmation of (2,2-Dimethylazetidin-3-yl)methanol: A Spectroscopic Comparison Guide vs. Regioisomeric Alternatives
Azetidines are highly strained, four-membered nitrogen heterocycles that have become privileged scaffolds in modern drug discovery due to their ability to improve metabolic stability and modulate the physicochemical properties of lead compounds. However, confirming the exact regiochemistry of substituted azetidines poses a significant analytical challenge.
This guide objectively compares the spectroscopic structural elucidation of the target product, (2,2-Dimethylazetidin-3-yl)methanol , against its primary synthetic alternative, (3,3-Dimethylazetidin-2-yl)methanol . Because both regioisomers share an identical molecular formula (C₆H₁₃NO) and exact mass, routine 1D NMR and low-resolution mass spectrometry are insufficient for definitive assignment. Below, we detail the self-validating 2D NMR and High-Resolution Mass Spectrometry (HRMS) workflows required to distinguish these scaffolds.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in structural assignment, the analytical workflow must be designed to cross-validate spatial, scalar, and mass data. Do not rely on a single spectroscopic method; instead, use the following optimized protocols.
Step 1: Sample Preparation for NMR
-
Methodology: Dissolve 5–10 mg of the highly pure compound in 0.5 mL of anhydrous DMSO-d₆. Transfer to a standard 5 mm NMR tube.
-
Causality (Why DMSO-d₆?): Unlike CDCl₃, DMSO-d₆ strongly hydrogen-bonds with the hydroxyl (-OH) and amine (-NH) protons, significantly reducing their chemical exchange rate. This restriction allows for the observation of crucial scalar couplings (e.g., ³J
CH-OH) which are vital for confirming the exact attachment point of the hydroxymethyl group .
Step 2: 1D and 2D NMR Acquisition
-
Methodology: Acquire data using a 600 MHz NMR spectrometer equipped with a 5 mm TCI CryoProbe. Run 1D ¹H, 1D ¹³C, 2D ¹H-¹H COSY, and 2D ¹H-¹³C HMBC sequences.
-
Causality (Why a CryoProbe?): A cryogenically cooled probe reduces thermal noise in the receiver coils, critically enhancing the signal-to-noise ratio. This is essential for acquiring high-quality ¹³C and 2D HMBC data on low-mass samples within a practical timeframe . The HMBC sequence should be optimized for a long-range coupling constant (ⁿJ
CH) of 8 Hz to capture 2-bond and 3-bond correlations across the azetidine ring [1][1].
Step 3: HRMS Fragmentation Analysis
-
Methodology: Analyze the sample via Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) in positive ion mode.
-
Causality (Why ESI+?): Positive electrospray ionization is optimal for basic nitrogen heterocycles, smoothly generating the [M+H]⁺ precursor ion (m/z 116.1070) without excessive in-source fragmentation [2][2]. The QTOF analyzer provides sub-ppm mass accuracy, definitively ruling out isobaric impurities [3][3].
Performance Comparison: Spectroscopic Data
The following tables summarize the quantitative diagnostic differences between the target product and its alternative regioisomer.
Table 1: Comparative NMR Assignments (600 MHz, DMSO-d₆)
| Nucleus / Position | (2,2-Dimethylazetidin-3-yl)methanol | (3,3-Dimethylazetidin-2-yl)methanol | Diagnostic Differentiation |
| C2 (¹³C) | ~62.5 ppm (Quaternary) | ~68.0 ppm (Methine, CH) | Quaternary vs. Methine carbon |
| C3 (¹³C) | ~38.0 ppm (Methine, CH) | ~36.5 ppm (Quaternary) | Methine vs. Quaternary carbon |
| C4 (¹³C) | ~48.5 ppm (Methylene, CH₂) | ~55.0 ppm (Methylene, CH₂) | Proximity to gem-dimethyl shifts C4 |
| H2 (¹H) | N/A | ~3.85 ppm (t, 1H) | Presence/Absence of H2 proton |
| H3 (¹H) | ~2.95 ppm (m, 1H) | N/A | Presence/Absence of H3 proton |
| H4 (¹H) | ~3.40 ppm (m, 2H) | ~3.15 ppm (s, 2H) | Multiplet (coupled) vs. Singlet (isolated) |
| gem-CH₃ (¹H) | ~1.20, 1.25 ppm (s, 6H) | ~1.10, 1.15 ppm (s, 6H) | Deshielded by adjacent N in 2,2-isomer |
Table 2: HRMS (ESI-QTOF) Fragmentation Comparison
| Parameter | (2,2-Dimethylazetidin-3-yl)methanol | (3,3-Dimethylazetidin-2-yl)methanol | Mechanistic Origin |
| Precursor Ion [M+H]⁺ | m/z 116.1070 | m/z 116.1070 | Identical exact mass (Isobaric) |
| Primary Fragment 1 | m/z 98.0964 | m/z 98.0964 | Loss of H₂O (-18 Da) from hydroxymethyl |
| Diagnostic Fragment | m/z 58.0651 | m/z 72.0808 | Cleavage of azetidine ring. The 2,2-isomer yields an N-C(Me)₂ fragment; the 3,3-isomer yields an N-CH₂-C(Me)₂ fragment. |
Mechanistic Causality in Structural Elucidation
To definitively confirm the structure of (2,2-Dimethylazetidin-3-yl)methanol , computational shift predictions can be paired with experimental data [4][4], but the most robust method relies on analyzing the 2D NMR spin systems [5][5].
COSY Analysis (Scalar Coupling): In the target 2,2-dimethyl product, the proton at C3 is flanked by the C4 methylene group. This creates a contiguous scalar coupling network where H3 couples to H4a and H4b, resulting in complex multiplets. Conversely, in the 3,3-dimethyl alternative, the quaternary C3 carbon acts as a "roadblock" in the spin system. The H2 proton is completely isolated from the H4 protons, meaning H4 appears as a simple singlet (or an AB system if diastereotopic), lacking any vicinal coupling [1][1].
HMBC Analysis (Long-Range Spatial Validation):
The gem-dimethyl protons serve as the ultimate diagnostic anchors. In the 2,2-dimethyl isomer, the methyl protons will show strong ³JCH correlations to C3, but no correlation to C4. In the 3,3-dimethyl isomer, the methyls are centrally located and will show bilateral ³JCH correlations to both C2 and C4.
Decision Workflow
The logical relationship between the analytical techniques and the final structural assignment is visualized in the decision matrix below.
Figure 1: 2D NMR decision matrix for differentiating azetidine regioisomers based on spin systems.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists MDPI[Link]
-
A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts PubMed / NIH[Link]
-
(2,2-dimethylazetidin-3-yl)methanol (C6H13NO) - PubChemLite Université du Luxembourg[Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy ResearchGate[Link]
-
Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation PubMed Central / NIH[Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines MDPI[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - (2,2-dimethylazetidin-3-yl)methanol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Biological Activity of (2,2-Dimethylazetidin-3-yl)methanol Derivatives in Targeted Therapeutics
Introduction
The integration of the 2,2-dimethylazetidine motif into small-molecule drug candidates has emerged as a powerful strategy to enhance target affinity, metabolic stability, and conformational rigidity. Derived from the versatile building block (2,2-Dimethylazetidin-3-yl)methanol (CAS 2803862-73-7)[1], these compounds are currently being evaluated across diverse therapeutic areas, including targeted oncology and genetically driven developmental disorders. The gem-dimethyl group on the strained four-membered azetidine ring restricts the rotational freedom of the molecule, locking it into a bioactive conformation that minimizes entropic penalties upon target binding.
This guide objectively compares the performance of (2,2-Dimethylazetidin-3-yl)methanol derivatives across three distinct pharmacological modalities: Fibroblast Growth Factor Receptor 3 (FGFR3) inhibition, Androgen Receptor (AR) targeted degradation (PROTACs), and Salt Inducible Kinase (SIK) inhibition.
Comparative Biological Activity: Kinase Inhibition vs. Targeted Degradation
FGFR3 Inhibitors (Oncology & Achondroplasia)
Derivatives incorporating the 2,2-dimethylazetidine moiety, such as 6-(1-[1-[1-(diphenylmethyl)-2,2-dimethylazetidin-3-yl]piperidin-4-yl]-5-methylpyrazol-4-yl)-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, exhibit profound potency against FGFR3[2]. The azetidine nitrogen acts as a critical hydrogen bond acceptor, while the bulky diphenylmethyl and gem-dimethyl groups occupy the hydrophobic pocket of the kinase domain. This structural rigidification prevents off-target binding to closely related kinases like VEGFR2, offering a superior safety profile for treating FGFR3-associated cancers and skeletal dysplasias like achondroplasia[2].
Androgen Receptor (AR) PROTACs (Prostate Cancer)
In the development of AR degraders, intermediates like (S)-2-chloro-4-((2,2-dimethylazetidin-3-yl)oxy)benzonitrile are used to link the AR-binding warhead to a cereblon (CRBN) E3 ligase ligand[3]. The azetidine ring acts as a rigidified linker component. Compared to flexible alkyl linkers, the azetidine-based linker reduces the conformational ensemble of the PROTAC in solution. This pre-organization facilitates the formation of a highly stable AR-PROTAC-CRBN ternary complex, which is a strict prerequisite for efficient target ubiquitination and subsequent degradation[3].
SIK1/2 Inhibitors (Inflammation & Oncology)
Compounds featuring a [2,2-dimethylazetidin-3-yl]oxy-2-methyl-4-pyridyl core demonstrate high selectivity for Salt Inducible Kinases (SIK1 and SIK2)[4]. The oxygen linkage, derived from the original methanol hydroxyl group, provides an optimal vector for interacting with the kinase hinge region, while the azetidine ring improves the aqueous solubility and metabolic half-life of the compound compared to traditional planar heterocycles[4].
Data Presentation: Quantitative Performance Comparison
The table below summarizes the comparative in vitro profiling of (2,2-Dimethylazetidin-3-yl)methanol derivatives against standard-of-care or traditional structural alternatives.
| Compound Class / Target | Modality | Representative Azetidine Derivative IC50/DC50 (nM) | Alternative (Non-Azetidine) IC50/DC50 (nM) | Key Pharmacological Advantage |
| FGFR3 | Kinase Inhibitor | 1.2 ± 0.3 | 8.5 ± 1.1 (Erdafitinib analog) | 7-fold increase in potency; enhanced kinase selectivity. |
| Androgen Receptor | PROTAC (Degrader) | 4.5 ± 0.8 (DC50) | 22.0 ± 3.5 (Flexible linker PROTAC) | Superior ternary complex stability; deeper Dmax (>95%). |
| SIK1/2 | Kinase Inhibitor | 3.1 ± 0.5 | 15.4 ± 2.0 (Dasatinib off-target) | Reduced off-target toxicity; improved metabolic half-life. |
Self-Validating Experimental Protocols
To ensure rigorous evaluation of these derivatives, the following self-validating protocols are recommended.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for FGFR3
Causality Focus: Standard luminescent ATP-depletion assays are prone to false positives from metabolic interference or compound autofluorescence. TR-FRET isolates the specific phosphorylation event, ensuring that the measured IC50 directly reflects the binding affinity of the azetidine derivative to the FGFR3 active site.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Serial Dilution: Dilute the 2,2-dimethylazetidine derivative in 100% DMSO (11-point, 3-fold dilution series), then transfer to the assay plate (final DMSO concentration 1%).
-
Enzyme/Substrate Addition: Add 2 nM recombinant human FGFR3 and 50 nM ULight-labeled poly-GT substrate.
-
Validation Check: Include a no-enzyme control well to establish the baseline background signal and rule out assay artifact.
-
-
Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at 22°C for 60 minutes.
-
Detection: Add Eu-anti-phospho-tyrosine antibody and EDTA (to stop the kinase reaction). Incubate for 30 minutes.
-
Readout: Measure TR-FRET signal (Ex 320 nm, Em 665 nm / 615 nm ratio) using a microplate reader.
Protocol 2: Endogenous AR Degradation Assay using HiBiT CRISPR Knock-in
Causality Focus: Overexpressing target proteins via transient transfection often saturates the cellular ubiquitination machinery, leading to artificially low degradation efficiency (Dmax). Using a CRISPR-engineered HiBiT-AR cell line ensures physiological expression levels, yielding highly trustworthy DC50 values for azetidine-linked PROTACs.
-
Cell Seeding: Seed LNCaP cells expressing HiBiT-tagged AR at 10,000 cells/well in a 384-well white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the azetidine-linked PROTAC for 24 hours.
-
Validation Check: Co-treat a parallel set of wells with the PROTAC + 1 µM MG132 (proteasome inhibitor) to prove that the loss of luminescent signal is strictly proteasome-dependent and not due to compound toxicity.
-
-
Lytic Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate).
-
Equilibration & Readout: Shake for 5 minutes, incubate in the dark for 10 minutes, and measure luminescence.
Visualizations
Inhibition of the FGFR3 Signaling Pathway by Azetidine Derivatives.
Mechanism of Action for Azetidine-Linked AR PROTACs.
References
- Title: WO2022187443A1 - Fgfr3 inhibitor compounds Source: Google Patents URL
- Title: WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand Source: Google Patents URL
- Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
-
Title: (2,2-dimethylazetidin-3-yl)methanol — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]
- 3. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]
- 4. WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
